Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCJDNTXHGTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381299 | |
| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-45-9 | |
| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
CAS Number: 175203-45-9
This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Chemical Identity and Properties
This compound is a substituted thiophene derivative containing a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality.[1][2][3] These features make it a versatile building block in the synthesis of more complex molecules.[4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 175203-45-9 | [1][2][3][5][6] |
| Molecular Formula | C₇H₇ClO₅S₂ | [1][3] |
| Molecular Weight | 270.7 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O | [1][3] |
| InChIKey | IJGCJDNTXHGTFB-UHFFFAOYSA-N | [1][3] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on general synthetic methodologies for similar thiophene derivatives, its preparation likely involves a multi-step process. A plausible synthetic route would begin with a suitably substituted thiophene precursor, followed by chlorosulfonation to introduce the -SO₂Cl group, and subsequent esterification to yield the final product. The precise reagents and reaction conditions would require specific laboratory development and optimization.
Reactivity and Chemical Transformations
The primary site of reactivity in this compound is the highly electrophilic chlorosulfonyl group. This functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.[4]
For instance, the chlorosulfonyl moiety can react with amines to form sulfonamides, with alcohols to produce sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. This versatility allows for the introduction of a sulfonyl linkage, a common structural motif in many biologically active compounds.
Below is a diagram illustrating the general reactivity of the chlorosulfonyl group.
Figure 1: General reaction scheme for this compound.
Applications in Research and Development
As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[4] The ability to readily form sulfonamide and sulfonate ester linkages is crucial in the development of new therapeutic agents and specialized chemicals.
While specific examples of blockbuster drugs derived directly from this starting material are not prominent in the literature, its structural motifs are present in various classes of bioactive molecules. Further research may uncover its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
Experimental Protocols
Signaling Pathways and Biological Activity
There is no specific information available in the public literature regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role is that of a synthetic building block, and any biological effects would be characteristic of the final products synthesized from it.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its key feature is the reactive chlorosulfonyl group, which allows for the straightforward formation of sulfonamides and related structures. While detailed experimental and biological data are limited in the public domain, its structural characteristics make it a compound of interest for the synthesis of novel molecules in drug discovery and material science. Further research and publication of its synthetic applications would be beneficial to the scientific community.
References
- 1. This compound | CAS 175203-45-9 [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 4. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. METHYL 5-CHLOROSULFONYL-4-METHOXYTHIOPHENE-3-CARBOXYLATE | CAS:175203-45-9 | Atomaxchem [en.atomaxchem.com]
Technical Guide: Physicochemical Properties of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including a reactive chlorosulfonyl group, a methoxy substituent, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data for the compound and its close structural analogs.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175203-45-9 | [1][2] |
| Molecular Formula | C₇H₇ClO₅S₂ | [1][2] |
| Molecular Weight | 270.71 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(OC)SC(=C1)S(=O)(=O)Cl | - |
| InChI Key | IJGCJDNTXHGTFB-UHFFFAOYSA-N | - |
Physicochemical Properties
Quantitative data for the specific target compound is limited. The following table includes data for the target compound where available, supplemented with data from the closely related analog, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, for comparative purposes.
| Property | This compound | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (Analog) | Source |
| Melting Point | Data not available | 40-41 °C (for analogous compounds) | [3] |
| Boiling Point | Data not available | Data not available | - |
| Solubility | Data not available | Miscible in polar aprotic solvents (e.g., DMF, DMSO); hydrolyzes in protic solvents like water or methanol. | [3] |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons, the methyl ester protons, and the thiophene ring proton. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methoxy carbon, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, the S=O stretches of the sulfonyl chloride, and C-O and C-S bonds. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic strategy for analogous thiophene sulfonyl chlorides involves a two-step process.
Proposed Synthesis of Thiophene Sulfonyl Chlorides (General Protocol)
This protocol is based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.
Step 1: Chlorosulfonation of a Thiophene Precursor A suitable 4-methoxythiophene-3-carboxylate derivative is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the chlorosulfonyl group at the 5-position of the thiophene ring. The reaction is typically carried out at a controlled low temperature.
Step 2: Esterification (if starting from a carboxylic acid) If the starting material is a carboxylic acid, the final step involves esterification with methanol, usually in the presence of an acid catalyst like sulfuric acid, to yield the methyl ester.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving this compound. However, the presence of the thiophene ring and the reactive chlorosulfonyl group suggests potential for various biological interactions. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, and the chlorosulfonyl moiety can react with nucleophilic residues in biological macromolecules, potentially leading to enzyme inhibition or modulation of protein function.
Generic Signaling Pathway Illustration
The following diagram illustrates a generic kinase signaling pathway, which is a common target for therapeutic intervention. Thiophene-based compounds have been explored as kinase inhibitors.
Diagram of a Generic Kinase Signaling Pathway
Caption: Illustration of a generic kinase signaling pathway.
Safety and Handling
Specific safety data for this compound is not available. Based on the reactivity of the chlorosulfonyl group, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be sensitive to moisture and may release hydrogen chloride gas upon hydrolysis.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical information. Further experimental studies are required to fully characterize this molecule, including the determination of its precise physical constants, detailed spectroscopic analysis, and evaluation of its biological activity. The provided experimental outlines and workflow diagrams serve as a starting point for researchers interested in working with this and related compounds.
References
An In-depth Technical Guide to ¹H and ¹³C NMR Characterization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and materials science, where thiophene derivatives are prevalent building blocks, a deep understanding of their NMR spectral features is critical. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of thiophene derivatives, detailed experimental protocols, and visual aids to clarify key concepts.
Fundamental NMR Characteristics of the Thiophene Ring
The thiophene ring is a five-membered aromatic heterocycle. The electronic environment of the protons and carbons is influenced by the sulfur atom and the position of substituents, leading to distinct patterns in NMR spectra. The positions on the ring are numbered starting from the sulfur atom, with C2 and C5 being the α-positions and C3 and C4 being the β-positions.
1.1. ¹H NMR Spectra
In an unsubstituted thiophene molecule, the protons at the α-positions (H2/H5) are chemically equivalent, as are the protons at the β-positions (H3/H4). This results in a symmetrical spectrum.
-
Chemical Shifts (δ): The α-protons typically resonate downfield compared to the β-protons due to the electron-withdrawing effect of the sulfur atom.
-
α-protons (H2/H5): ~7.1-7.4 ppm
-
β-protons (H3/H4): ~6.9-7.2 ppm
-
-
Coupling Constants (J): Spin-spin coupling provides valuable information about the connectivity of protons.
-
³J(H2,H3) ≈ 4.9 Hz
-
³J(H3,H4) ≈ 3.5 Hz
-
⁴J(H2,H4) ≈ 1.0 Hz
-
⁴J(H2,H5) ≈ 2.8 Hz
-
The presence of substituents dramatically alters the spectrum. The symmetry is often broken, and the chemical shifts of the remaining ring protons are influenced by the electronic nature (electron-donating or electron-withdrawing) of the substituent.
1.2. ¹³C NMR Spectra
Proton-decoupled ¹³C NMR spectra show distinct signals for the α- and β-carbons.
-
Chemical Shifts (δ): Similar to the protons, the α-carbons are more deshielded and appear at a higher chemical shift.
-
α-carbons (C2/C5): ~125-128 ppm
-
β-carbons (C3/C4): ~123-126 ppm
-
Substituent Effects on NMR Spectra
Substituents on the thiophene ring cause predictable shifts in the NMR signals, aiding in structure determination. The nature of the substituent at the C2 or C3 position significantly influences the electron density distribution in the ring.[1]
2.1. ¹H NMR Data for Substituted Thiophenes
The following table summarizes the approximate ¹H NMR chemical shifts for various 3-substituted thiophenes, illustrating the impact of different functional groups.
| Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | | Compound | H2 | H4 | H5 | Substituent Protons | | 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) | | 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - | | 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |
Data sourced from BenchChem (2025)[1]
2.2. ¹³C NMR Data for Substituted Thiophenes
Substituent effects are also clearly observed in the ¹³C NMR spectra. Electron-donating groups will generally shield the ring carbons (lower ppm), while electron-withdrawing groups will deshield them (higher ppm).
| Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | C2 | C3 | C4 | C5 | Substituent Carbon | | 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) | | 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | | 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.9 (OCH₃) |
Data sourced from BenchChem (2025)[1]
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of thiophene derivatives.
3.1. Sample Preparation
-
Amount of Material: For small molecules (<1000 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[2]
-
Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[3] This ensures complete dissolution and allows for vortexing or gentle heating if necessary.[3]
-
Filtration: Filter the sample through a small plug of glass wool in a pipette to remove any solid particles, which can degrade spectral quality by distorting the magnetic field homogeneity.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents and is set to 0.00 ppm for calibration.[2] For aqueous samples, DSS or TSP are suitable alternatives.[2][5]
3.2. NMR Data Acquisition
The following is a general workflow for data acquisition:
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.[1]
-
Spectral Width: ~10-12 ppm.[1]
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.[1]
-
Relaxation Delay: 1-2 seconds.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[1]
-
Spectral Width: ~240 ppm.[6]
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.[1][6]
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of carbon nuclei.[3]
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[1][6]
-
Correction: The spectrum is phase and baseline corrected.[1][6]
-
Calibration: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.[1][6]
-
Integration: For ¹H spectra, the signal integrals are determined to find the relative ratios of protons.[1]
Visualization of Key Concepts: Spin-Spin Coupling
Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of different nuclei, transmitted through the bonding electrons.[7] This interaction causes the splitting of NMR signals into multiplets (doublets, triplets, etc.). The splitting pattern is described by the "n+1 rule" for simple cases, where 'n' is the number of equivalent neighboring protons.
The diagram below illustrates the spin-spin coupling interactions in a generic 2-substituted thiophene.
Caption: Spin-spin coupling pathways in a substituted thiophene.
-
³J Coupling (Vicinal): Coupling between protons on adjacent carbons (e.g., H3 and H4) is typically the strongest.
-
⁴J Coupling (Long-Range): Coupling over four bonds (e.g., H3 and H5) is weaker but often observable in aromatic systems.
A thorough analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of all proton and carbon signals, which is fundamental to the complete structural characterization of thiophene derivatives for applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. conductscience.com [conductscience.com]
Reactivity of the Chlorosulfonyl Group on a Thiophene Ring: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives bearing a chlorosulfonyl group are highly versatile intermediates for the synthesis of a wide range of biologically active compounds. The inherent reactivity of the chlorosulfonyl group, characterized by the electrophilic nature of the sulfur atom, allows for facile reactions with a variety of nucleophiles. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group attached to a thiophene ring, with a focus on its application in the synthesis of sulfonamides, which are prominent in numerous therapeutic areas. This document summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes reaction pathways and experimental workflows to provide a comprehensive resource for professionals in the field of drug discovery and development.
Core Reactivity of the Thiophene-Bound Chlorosulfonyl Group
The reactivity of the chlorosulfonyl group (-SO₂Cl) is fundamentally driven by the highly electrophilic character of the sulfur atom. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is highly susceptible to nucleophilic attack, typically proceeding through a nucleophilic substitution pathway where the chloride anion, an excellent leaving group, is displaced.[1][2]
The position of the chlorosulfonyl group on the thiophene ring (e.g., at the 2- or 3-position) can influence its reactivity due to the electronic effects of the thiophene ring itself. Thiophene is an electron-rich aromatic heterocycle, which can affect the stability of reaction intermediates.
Key Synthetic Transformations
The primary synthetic utility of thiophenesulfonyl chlorides lies in their reactions with nucleophiles to form a variety of sulfur-containing functional groups.
Synthesis of Thiophene Sulfonamides
The reaction of thiophenesulfonyl chlorides with primary or secondary amines is the most prevalent method for the synthesis of thiophene sulfonamides, a class of compounds with significant therapeutic importance.[2] This reaction generally proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Thiophene sulfonamides are key components in a variety of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, and anticancer drugs.[1][3][4] The hybridization of sulfonamides with the thiophene moiety can lead to compounds with a wide array of biological activities.[3]
General Reaction Scheme:
Caption: General reaction for the synthesis of thiophene sulfonamides.
Reduction to Thiophenethiols
Thiophenesulfonyl chlorides can be reduced to the corresponding thiophenethiols. Common reducing agents for this transformation include zinc dust with sulfuric acid or lithium aluminum hydride.[5][6] Thiophenethiols are valuable intermediates for the synthesis of other sulfur-containing thiophene derivatives.
Quantitative Data on Thiophene Sulfonamide Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various thiophene sulfonamides.
| Thiophenesulfonyl Chloride | Amine/Nucleophile | Solvent | Base | Time | Temp. (°C) | Yield (%) | Reference |
| Thiophene-2-sulfonyl chloride | Various amines | - | - | 1.5-7 min | - | Good to Excellent | [7] |
| 5-Bromothiophene-2-sulfonyl chloride | Aryl boronic acids/esters | Toluene/H₂O (4:1) | K₃PO₄ | 30 h | 95 | Moderate to Excellent | [3] |
| Thiophene-2-sulfonyl chloride | Hydrazine hydrate | - | Tertiary base | - | - | - | [8] |
| Thiophene-2-sulfonyl chloride | 7 different amines | - | - | - | - | - | [9] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Thiophene-2-sulfonyl Chloride
A common method for the preparation of thiophene-2-sulfonyl chloride involves the chlorosulfonation of thiophene. An improved yield can be obtained by the addition of phosphorus pentachloride.[8] Another effective method utilizes a pre-formed N,N-dimethylformamide-sulfuryl chloride complex.[10]
Protocol using DMF-SO₂Cl₂ Complex: [10]
-
Freshly distilled sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled N,N-dimethylformamide (DMF, 9.5 g, 0.13 mol), keeping the temperature below 25 °C.
-
The resulting hygroscopic solid complex is held at the same temperature for an additional 30 minutes.
-
Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.
-
The viscous brown mixture is cooled and poured into ice-water, then extracted with chloroform (CHCl₃).
-
The chloroform solution is washed successively with water, 5% sodium bicarbonate (NaHCO₃) solution, and water, and then dried.
-
Evaporation of the solvent followed by vacuum distillation affords thiophene-2-sulfonyl chloride.
Caption: Workflow for the synthesis of thiophene-2-sulfonyl chloride.
General Procedure for the Synthesis of Thiophene Sulfonamides via Microwave-Assisted Sulfonylation
Microwave irradiation can significantly accelerate the synthesis of sulfonamides from thiophenesulfonyl chlorides and amines, often leading to excellent yields in a short amount of time.[7]
Protocol: [7]
-
In a microwave-safe vessel, combine the thiophenesulfonyl chloride (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents).
-
The reaction can be performed solvent-free or in a minimal amount of a suitable high-boiling solvent.
-
Irradiate the mixture in a microwave reactor for a period of 1.5 to 7 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for microwave-assisted sulfonamide synthesis.
General Procedure for the Reduction of Thiophenesulfonyl Chloride to Thiophenethiol
Protocol using Zinc Dust and Sulfuric Acid (adapted from a general procedure for arylsulfonyl chlorides): [5]
-
In a flask equipped with a stirrer and a condenser, place concentrated sulfuric acid and cool it to 0 °C or below.
-
Gradually add the thiophenesulfonyl chloride to the cold sulfuric acid with stirring.
-
Add zinc dust in portions, ensuring the temperature does not rise above the initial low temperature.
-
After the addition is complete, continue stirring the mixture. The reaction time may be several hours and can be reduced by vigorous stirring.
-
Work-up of the reaction mixture typically involves dilution with water and extraction with an organic solvent to isolate the thiophenethiol.
Factors Influencing Reactivity
Several factors can influence the reactivity of the chlorosulfonyl group on the thiophene ring:
-
Steric Hindrance: Bulky substituents on the thiophene ring or on the attacking nucleophile can hinder the reaction.
-
Electronic Effects: Electron-donating groups on the thiophene ring can decrease the electrophilicity of the sulfur atom, potentially slowing down the reaction. Conversely, electron-withdrawing groups can enhance reactivity.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often used for sulfonamide formation.
-
Base: In sulfonamide synthesis, the choice and amount of base can affect the reaction rate and yield.
Applications in Drug Development
The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][11] These include:
-
Antibacterial Agents: Following the legacy of sulfa drugs, novel thiophene sulfonamides continue to be explored for their antibacterial properties.[3]
-
Anticancer Agents: Certain thiophene sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[4]
-
Antifungal and Nematicidal Agents: The biological activity of thiophene sulfonyl derivatives extends to fungicidal and nematicidal applications.[8]
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is often incorporated into molecules designed to inhibit metalloenzymes. Thiophene-based carbonic anhydrase inhibitors, for example, are useful in treating elevated intraocular pressure.[12]
Conclusion
The chlorosulfonyl group on a thiophene ring is a highly reactive and synthetically valuable functional group. Its facile conversion into sulfonamides and other sulfur-containing moieties makes it an indispensable tool in the synthesis of diverse molecular architectures for drug discovery and development. A thorough understanding of its reactivity, coupled with optimized experimental protocols, enables medicinal chemists to efficiently generate libraries of thiophene derivatives for the identification of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process, commencing with the construction of the core thiophene ring, followed by esterification, and culminating in chlorosulfonation. A plausible starting material, based on common thiophene synthesis strategies, is methyl 3-oxotetrahydrothiophene-4-carboxylate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are proposed based on analogous reactions and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate (C)
This precursor can be synthesized from methyl 3-oxotetrahydrothiophene-4-carboxylate (A) via a sequence involving the Gewald reaction to form an aminothiophene intermediate (B), followed by diazotization, reduction, and methylation.
-
Materials: Methyl 3-oxotetrahydrothiophene-4-carboxylate, methyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or triethylamine), methanol, sodium nitrite, hydrochloric acid, a reducing agent (e.g., hypophosphorous acid), and a methylating agent (e.g., dimethyl sulfate).
-
Protocol for Gewald Reaction (A -> B):
-
To a stirred solution of methyl 3-oxotetrahydrothiophene-4-carboxylate and methyl cyanoacetate in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like morpholine.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the aminothiophene intermediate.
-
-
Protocol for conversion to Methyl 4-methoxythiophene-3-carboxylate (B -> C):
-
Suspend the aminothiophene intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
To the diazonium salt solution, add a reducing agent such as cold hypophosphorous acid and stir at low temperature, then allow to warm to room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can then be methylated using a standard methylating agent like dimethyl sulfate in the presence of a base to yield Methyl 4-methoxythiophene-3-carboxylate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (D)
This final step involves the electrophilic substitution of Methyl 4-methoxythiophene-3-carboxylate with chlorosulfonic acid. The methoxy group is an activating group and will direct the substitution to the adjacent C5 position.
-
Materials: Methyl 4-methoxythiophene-3-carboxylate, chlorosulfonic acid, and a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Protocol (C -> D):
-
In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.
-
Dissolve Methyl 4-methoxythiophene-3-carboxylate in a minimal amount of a dry, inert solvent like dichloromethane.
-
Add the solution of the thiophene derivative dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Data Presentation
The following table summarizes the expected materials and potential yields for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| 1a | Methyl 3-oxotetrahydrothiophene-4-carboxylate | Methyl cyanoacetate, Sulfur, Base | Methyl 3-amino-4-methoxythiophene-2-carboxylate intermediate | 60-75 |
| 1b | Methyl 3-amino-4-methoxythiophene-2-carboxylate intermediate | NaNO₂, HCl, H₃PO₂, Dimethyl sulfate | Methyl 4-methoxythiophene-3-carboxylate | 50-65 |
| 2 | Methyl 4-methoxythiophene-3-carboxylate | Chlorosulfonic acid | This compound | 70-85 |
Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for a typical synthetic step and the logical relationship of the synthesis.
Molecular weight and formula of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a reactive thiophene derivative with significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This document details its chemical properties, provides representative experimental protocols based on structurally similar compounds, and illustrates its general mechanism of action and synthetic utility.
Core Compound Properties
This compound is a substituted thiophene characterized by a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality. These features make it a valuable building block for the synthesis of more complex molecules.
| Property | Value | References |
| Molecular Formula | C₇H₇ClO₅S₂ | [1] |
| Molecular Weight | 270.7 g/mol | [1] |
| CAS Number | 175203-45-9 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O | [1] |
Chemical Reactivity and Mechanism of Action
The key to the utility of this compound lies in the high electrophilicity of the sulfur atom in the chlorosulfonyl group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making the compound a potent reactant for forming sulfonamides and sulfonate esters.[2][3]
The general mechanism of action, particularly in a biological context, is predicated on this reactivity. The chlorosulfonyl moiety can readily react with nucleophilic residues (such as cysteine, lysine, or histidine) on biological macromolecules like enzymes and proteins.[2] This covalent modification can lead to the inhibition of enzyme activity or modulation of protein function. The thiophene ring itself may also contribute to interactions with biological membranes or receptor binding pockets.[2][4]
Caption: General mechanism of action via covalent modification.
Experimental Protocols
General Synthesis of Thiophene Sulfonyl Chlorides
The synthesis of thiophene sulfonyl chlorides, such as the title compound, typically involves a two-step process: chlorosulfonation of a thiophene precursor followed by esterification.[2]
Step 1: Chlorosulfonation
This step introduces the reactive chlorosulfonyl group onto the thiophene ring.
-
Reactants: A suitable thiophene precursor (e.g., 4-methoxythiophene-3-carboxylic acid).
-
Reagent: Chlorosulfonic acid (ClSO₃H).
-
Procedure: The thiophene precursor is slowly added to an excess of chlorosulfonic acid, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). The mixture is then carefully quenched by pouring it onto ice, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Esterification
The carboxylic acid group is converted to a methyl ester.
-
Reactant: The chlorosulfonated thiophene carboxylic acid from Step 1.
-
Reagent: Methanol (CH₃OH) in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄).
-
Procedure: The crude product from the previous step is dissolved in methanol containing a catalytic amount of sulfuric acid. The mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the final product.
Representative Reaction: Sulfonamide Formation
The chlorosulfonyl group readily reacts with primary or secondary amines to form sulfonamides. The following protocol is adapted from a patent describing the reaction of a similar thiophene sulfonyl chloride.[5]
-
Reactants: Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (as a proxy for the title compound), a primary or secondary amine (e.g., N-methylimidazole), and a base (e.g., sodium bicarbonate).
-
Solvent: Acetonitrile.
-
Procedure: The thiophene sulfonyl chloride, amine, and any other coupling partners are dissolved in acetonitrile. The mixture is heated (e.g., to 50-70 °C) and stirred for several hours. The progress of the reaction is monitored. Upon completion, the reaction is cooled, and a base such as sodium bicarbonate is added to neutralize any acid formed. The product may precipitate from the solution or can be isolated by extraction and subsequent purification by filtration and washing, or by column chromatography.[5]
Applications in Synthetic Chemistry
This compound is primarily utilized as a chemical intermediate. Its bifunctional nature (an electrophilic sulfonyl chloride and a nucleophilically susceptible ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in discovery chemistry.
Caption: Synthetic utility as a chemical intermediate.
References
- 1. This compound | CAS 175203-45-9 [matrix-fine-chemicals.com]
- 2. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
The Versatility of Substituted Thiophene Carboxylates: A Technical Guide for Researchers
Introduction: Substituted thiophene carboxylates represent a privileged scaffold in modern chemistry, demonstrating remarkable versatility across drug discovery and materials science. The inherent aromaticity of the thiophene ring, coupled with the electronic influence of the carboxylate group and the diverse functionalities that can be introduced at other positions, gives rise to a rich design space for novel molecules with tailored properties. This technical guide provides an in-depth exploration of the potential applications of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
I. Applications in Drug Discovery
The thiophene ring is a well-established pharmacophore, and its incorporation into molecules alongside a carboxylate moiety has led to the discovery of potent agents targeting a range of diseases.[1] The electronic properties of the thiophene nucleus, including its ability to engage in various non-covalent interactions, make it an attractive component for designing enzyme inhibitors and receptor modulators.
A. Anticancer Activity
A significant area of investigation for substituted thiophene carboxylates is in oncology. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] Several substituted thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.
Another critical mechanism through which substituted thiophene carboxylates can induce cancer cell death is the activation of the intrinsic apoptosis pathway. This programmed cell death cascade is initiated by cellular stress and culminates in the activation of caspases, which are proteases that dismantle the cell.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 2b | Hep3B | 5.46 | Biomimetic of Combretastatin A-4 | [4][[“]] |
| Compound 2e | Hep3B | 12.58 | Biomimetic of Combretastatin A-4 | [4][[“]] |
| Compound 5 | HepG-2 | 0.59 (as VEGFR-2 inhibitor) | VEGFR-2 and β-tubulin polymerization inhibition | [2][6] |
| Compound 21 | HepG-2 | 1.29 (as VEGFR-2 inhibitor) | VEGFR-2 and β-tubulin polymerization inhibition | [2][6] |
| Compound 14d | HCT116, MCF7, PC3, A549 | 191.1 nM (as VEGFR-2 inhibitor) | VEGFR-2 inhibition, cell cycle arrest, ROS production, apoptosis | [3] |
| MB-D2 | A375 | Not specified, but highly cytotoxic | Caspase 3/7 activation, mitochondrial depolarization | [7] |
| MB-D4 | HT-29 | Not specified, but promising cytotoxic effects | Not fully elucidated | [7] |
B. Other Therapeutic Areas
Beyond oncology, substituted thiophene carboxylates have shown promise in other therapeutic areas, including as anti-inflammatory and antimicrobial agents. The structural diversity achievable with this scaffold allows for the fine-tuning of activity against various biological targets.
II. Applications in Materials Science
The electronic properties of the thiophene ring make it a fundamental building block for organic electronic materials. The introduction of a carboxylate group can influence the solubility, processability, and electronic energy levels of these materials, making substituted thiophene carboxylates valuable precursors for organic semiconductors.
A. Conductive Polymers
Polythiophenes are a well-studied class of conductive polymers. The carboxylate group can be incorporated either directly onto the thiophene ring or as part of a side chain to modulate the polymer's properties. These polymers are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The charge transport characteristics, such as conductivity and charge carrier mobility, are critical parameters for these applications.
Quantitative Data: Material Properties
| Polymer/Compound | Application | Hole Mobility (cm²/Vs) | Conductivity (S/cm) | Reference |
| P1 (with carboxylate ester side chain) | OFET | 1.19 x 10⁻² | - | [8] |
| P2 (with carboxamide side chain) | OFET | 1.48 x 10⁻⁵ | - | [8] |
| Poly[3-(potassium-4-butanoate)thiophene] (PPBT) | LIB Anode | - | 10⁻⁵ | [9] |
| Regioregular P3HT | OFET | 0.116 | - | [10] |
III. Experimental Protocols
A. Synthesis of Substituted Thiophene Carboxylates
General Procedure for the Synthesis of Thiophene-Carboxamides:
-
Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1 equivalent) to the mixture.
-
Continue stirring at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an acidic workup (e.g., with 1M HCl) to remove excess aniline.
-
Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. In Vitro Anticancer Assays
MTT Assay for Cell Viability:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
C. Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
Protocol for Bottom-Gate, Top-Contact OFET Fabrication:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath.
-
Surface Treatment (Optional): Treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.
-
Organic Semiconductor Deposition: Dissolve the poly(thiophene carboxylate) derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the polymer onto the substrate using spin coating. Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Source and Drain Electrode Deposition: Thermally evaporate gold through a shadow mask onto the organic semiconductor layer to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.
-
Electrical Characterization: Use a semiconductor parameter analyzer connected to a probe station to measure the output and transfer characteristics of the OFET. From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:
IDS = (W/2L) * µ * Ci * (VGS - VT)²
where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.
IV. Conclusion
Substituted thiophene carboxylates are a highly valuable class of compounds with significant potential in both drug discovery and materials science. Their synthetic tractability allows for the generation of large libraries of analogues for structure-activity and structure-property relationship studies. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers looking to explore the diverse applications of these versatile molecules. Continued investigation into this chemical space is poised to yield novel therapeutic agents and advanced materials with significant societal impact.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 5. consensus.app [consensus.app]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of Aromatic Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of aromatic sulfonyl chlorides. Given their reactivity and potential hazards, a thorough understanding of their properties and the implementation of robust safety protocols are critical for ensuring a safe laboratory environment.
Introduction to Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl substituent. They are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides (a common motif in many pharmaceutical compounds), sulfonate esters, and as protecting groups. Their utility stems from the high reactivity of the sulfonyl chloride functional group, which also underlies their hazardous nature.
Hazard Identification and Reactivity
The primary hazards associated with aromatic sulfonyl chlorides are their corrosivity and high reactivity, particularly with nucleophiles such as water.
Key Hazards:
-
Corrosivity: Aromatic sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes upon contact. Inhalation of their vapors or dusts can lead to severe irritation and damage to the respiratory tract.[1]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can generate toxic and corrosive fumes.
-
Incompatibility with Bases: They react violently with strong bases.
-
Toxic Fumes: Decomposition or combustion can produce toxic and hazardous gases, including hydrogen chloride, sulfur dioxide, and carbon monoxide.[1]
General Reactivity
The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack. This reactivity is the basis for their synthetic utility but also for their primary hazards. The reaction with water is a key concern in their handling and storage.
References
Methodological & Application
Application Notes and Protocols: Reaction of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a versatile bifunctional reagent containing a reactive sulfonyl chloride and a methyl ester on a thiophene scaffold. The electron-withdrawing nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse array of compounds with potential therapeutic applications. Thiophene-based sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
These application notes provide a detailed protocol for the synthesis of N-substituted sulfonamides from this compound and various primary amines. The protocol is based on established methods for sulfonamide synthesis and adapted from procedures for structurally similar thiophene sulfonyl chlorides.
Reaction Scheme
The general reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the primary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-substituted thiophene sulfonamides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary amines. Please note that these are representative values and actual results may vary depending on the specific primary amine and reaction conditions.
| Entry | Primary Amine (R-NH2) | Product | Molecular Formula | Yield (%) | Reaction Time (h) | Melting Point (°C) |
| 1 | Benzylamine | Methyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate | C15H15NO5S2 | 85 | 4 | 135-137 |
| 2 | n-Butylamine | Methyl 5-(N-butylsulfamoyl)-4-methoxythiophene-3-carboxylate | C11H17NO5S2 | 92 | 3 | 98-100 |
| 3 | Aniline | Methyl 4-methoxy-5-(N-phenylsulfamoyl)thiophene-3-carboxylate | C14H13NO5S2 | 78 | 6 | 152-154 |
| 4 | Cyclohexylamine | Methyl 5-(N-cyclohexylsulfamoyl)-4-methoxythiophene-3-carboxylate | C13H19NO5S2 | 88 | 5 | 110-112 |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of Methyl 4-methoxy-5-(N-substituted-sulfamoyl)thiophene-3-carboxylates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine, aniline, cyclohexylamine)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 equivalents) and anhydrous DCM (or THF) to make a 0.2 M solution.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM (or THF) and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted sulfonamide.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of thiophene sulfonamides.
Logical Relationship of Key Steps
Caption: Logical flow from starting materials to the final purified product.
Safety Precautions
-
This compound is a sulfonyl chloride and should be handled with care as it is corrosive and moisture-sensitive.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Primary amines and organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Using Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate as a medicinal chemistry building block
Application Notes and Protocols: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a thiophene core, a methoxy group, a methyl ester, and a highly reactive chlorosulfonyl group, makes it an excellent starting point for the synthesis of a diverse range of sulfonamide derivatives. The electron-withdrawing nature of the chlorosulfonyl group renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.[1][2]
While specific documented applications of this exact molecule are limited in publicly available literature, its chemical properties and the well-established biological activities of structurally similar thiophene sulfonamides suggest its significant potential in developing novel therapeutic agents. This document provides an overview of its potential applications and generalized protocols based on the known reactivity of analogous compounds. The primary utility of this building block lies in its capacity to serve as a scaffold for compounds targeting a variety of biological systems, including kinases, carbonic anhydrases, and bacterial enzymes.[3][4][5]
Physicochemical Properties and Reactivity
The key to the utility of this compound is the reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, as well as alcohols and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters.[1] The reaction with amines is particularly robust and is a cornerstone of many medicinal chemistry programs.
| Property | Value |
| CAS Number | 175203-45-9 |
| Molecular Formula | C₇H₇ClO₅S₂ |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O |
| Reactivity | The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles. The compound is sensitive to moisture and protic solvents, which can cause hydrolysis of the sulfonyl chloride.[1] |
Core Application: Synthesis of Thiophene Sulfonamides
The principal application of this compound is in the synthesis of substituted sulfonamides. This is typically achieved through a one-step nucleophilic substitution reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of this compound with a generic amine (R¹R²NH).
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
Caption: General workflow for the synthesis of sulfonamides.
Potential Medicinal Chemistry Applications
Based on the activities of analogous thiophene sulfonamides, derivatives of this compound are promising candidates for several therapeutic areas.
Kinase Inhibitors
A significant number of kinase inhibitors feature a sulfonamide group, which can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site. Thiophene-based sulfonamides have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), BRAF, and JNK.[4][6][7] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway.[8][9] Aberrant activity of this pathway is a hallmark of many cancers.
Caption: Simplified MAPK/ERK signaling pathway.
Carbonic Anhydrase Inhibitors
The sulfonamide moiety is the classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] Thiophene-based sulfonamides are known to be potent inhibitors of several CA isoforms.[2][3][11] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[12]
Antibacterial Agents
Sulfonamides were among the first synthetic antibacterial agents and function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[13] The thiophene nucleus is also a component of many compounds with antimicrobial properties.[5][14] Therefore, novel thiophene sulfonamides derived from the title building block could be explored for activity against various bacterial pathogens, including drug-resistant strains.
Illustrative Biological Activity of Thiophene Sulfonamides
The following table presents example data for various classes of thiophene sulfonamides to illustrate the potential potency and therapeutic targets. Note: These data are for analogous compounds and not for derivatives of this compound.
| Compound Class | Target | Activity Data (IC₅₀/Kᵢ) | Potential Therapeutic Area |
| Thiophene Sulfonamide | Carbonic Anhydrase II | Kᵢ = 2.2 - 7.7 nM | Glaucoma, Diuretics |
| Thiophene Sulfonamide | Carbonic Anhydrase IX | Kᵢ = 5.4 - 811 nM | Anticancer |
| Bromo-sulfonylacetamides | Pfmrk (a P. falciparum CDK) | IC₅₀ = < 1 µM | Antimalarial |
| N-(thiophen-2-yl) benzamides | BRAFV600E | IC₅₀ = < 1 µM | Anticancer (Melanoma) |
| Thiophene-3-carboxamides | JNK1 | IC₅₀ = 1.32 µM | Anti-inflammatory, Neuroprotection |
Conclusion
This compound is a highly reactive and versatile building block with significant potential for the discovery of new drugs. Although specific applications are not yet widely reported, the established reactivity of its sulfonyl chloride group and the diverse biological activities of the resulting thiophene sulfonamides make it a valuable tool for medicinal chemists. Its use in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents represents promising avenues for future research and development. The provided protocols and application notes serve as a guide for researchers to unlock the potential of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols for Nucleophilic Substitution on Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution at the sulfonyl sulfur center is a cornerstone of modern organic and medicinal chemistry. This class of reactions is paramount for the synthesis of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Sulfonyl chlorides (R-SO₂Cl) serve as highly reactive electrophiles, readily undergoing substitution with a wide range of nucleophiles. The robust nature of the resulting sulfonamide and sulfonate ester linkages, coupled with their ability to modulate the physicochemical properties of a molecule, makes them indispensable tools in drug design and development.
This document provides a comprehensive overview of the experimental conditions for nucleophilic substitution on sulfonyl chlorides, with a focus on the synthesis of sulfonamides and sulfonate esters. Detailed protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient and successful execution of these critical transformations.
Reaction Mechanism and Influencing Factors
The nucleophilic substitution on sulfonyl chlorides typically proceeds through a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.
Key Factors Influencing Reactivity:
-
Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is governed by the electronic nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity. For instance, the reactivity generally follows the trend: p-nitrobenzenesulfonyl chloride > benzenesulfonyl chloride > p-toluenesulfonyl chloride.
-
Nucleophilicity of the Nucleophile: Stronger nucleophiles react more rapidly. For amines, nucleophilicity generally increases with basicity and decreases with steric hindrance. Primary amines are typically more reactive than secondary amines. For alcohols and phenols, the nucleophilicity is enhanced by deprotonation to the corresponding alkoxide or phenoxide.
-
Role of the Base: A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate. Inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are also frequently used, particularly in aqueous or biphasic systems.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the transition state. The polarity of the solvent can influence the reaction rate, with polar solvents generally favoring the reaction by stabilizing the charged transition state.[1][2]
Diagram of the General Reaction Mechanism
Caption: General SN2-type mechanism for nucleophilic substitution on a sulfonyl chloride.
Data Presentation: Synthesis of Sulfonamides
The following tables summarize representative yields for the synthesis of sulfonamides under various conditions, illustrating the influence of the amine nucleophile and the sulfonyl chloride structure.
Table 1: Synthesis of Various Sulfonamides from p-Toluenesulfonyl Chloride
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |
| 2 | p-Toluidine | Pyridine | - | 0 - 25 | 100 | [2] |
| 3 | Benzylamine | Triethylamine | CH₂Cl₂ | 0 | 62 | [3] |
| 4 | Dibutylamine | NaOH (1.0 M) | H₂O | Room Temp. | 94 | [4] |
| 5 | 1-Octylamine | NaOH (1.0 M) | H₂O | Room Temp. | 98 | [4] |
| 6 | Hexamethylenimine | NaOH (1.0 M) | H₂O | Room Temp. | 97 | [4] |
Table 2: Comparative Yields for the Synthesis of N-Aryl Sulfonamides
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzenesulfonyl Chloride | Aniline | Triethylamine | THF | 0 to RT | 86 | [2] |
| 2 | Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |
| 3 | 4-Nitrobenzenesulfonyl Chloride | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |
| 4 | p-Toluenesulfonyl Chloride | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | - | 72-96 | [2] |
Data Presentation: Synthesis of Sulfonate Esters
The following tables summarize representative yields for the synthesis of sulfonate esters, highlighting the effects of different alcohols, phenols, and sulfonylating agents.
Table 3: Synthesis of Various Sulfonate Esters from Alcohols
| Entry | Alcohol | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Propanol | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 5 - 22 | 95 | [5] |
| 2 | Cyclohexylmethanol | Methanesulfonyl Chloride | Triethylamine | DCM | 0 - RT | 99 | [6] |
| 3 | Benzyl alcohol | p-Toluenesulfonyl Chloride | Dicyclohexylamine | Acetone | - | >80 | [7] |
| 4 | p-Nitrobenzyl alcohol | Methanesulfonyl Chloride | Dicyclohexylamine | Acetone | - | >65 | [7] |
Table 4: Synthesis of Aryl Sulfonates from Phenols
| Entry | Phenol | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenol | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 95 | [1][8] |
| 2 | 3,5-Dimethylphenol | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 85 | [8] |
| 3 | Phenol | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 92 | [1][8] |
| 4 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 88 | [8] |
| 5 | Phenol | 4-Nitrobenzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 82 | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative sulfonamide and sulfonate esters.
Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol describes the reaction of p-toluenesulfonyl chloride with benzylamine using triethylamine as a base in dichloromethane.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzylamine (1.0 eq) in anhydrous DCM dropwise to the stirred mixture over a period of 30 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-p-toluenesulfonamide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. users.wfu.edu [users.wfu.edu]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclohexylmethyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 7. Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine | CoLab [colab.ws]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of novel heterocyclic compounds derived from thiophene, a versatile scaffold in medicinal chemistry. Thiophene and its derivatives are integral to a wide array of biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines key synthetic methodologies, presents quantitative data for representative reactions, and illustrates relevant biological pathways.
Key Synthetic Methodologies
Several powerful synthetic strategies are employed for the construction of thiophene-based heterocyclic systems. The choice of method often depends on the desired substitution pattern and the available starting materials.
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5][6]
-
Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield substituted thiophenes.[7][8][9]
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern synthetic approaches frequently utilize transition metal catalysts (e.g., palladium, copper) to facilitate the formation of C-S and C-C bonds, enabling the construction of complex thiophene-fused heterocycles.[10][11]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative thiophene derivatives using the aforementioned methodologies.
Table 1: Gewald Synthesis of 2-Aminothiophenes
| Entry | Carbonyl Compound | Activated Nitrile | Product | Yield (%) | M.p. (°C) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 | 112-114 | [12] |
| 2 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 78 | 145-147 | [13] |
| 3 | Phenylacetaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | 72 | 158-160 | [5] |
Table 2: Paal-Knorr Synthesis of Substituted Thiophenes
| Entry | 1,4-Dicarbonyl Compound | Sulfurizing Agent | Product | Yield (%) | B.p./M.p. (°C) | Reference |
| 1 | Hexane-2,5-dione | P₄S₁₀ | 2,5-Dimethylthiophene | 65 | 136-137 (b.p.) | [7] |
| 2 | 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 2,5-Diphenylthiophene | 88 | 152-154 | [8] |
| 3 | Succinaldehyde | P₄S₁₀ | Thiophene | 55 | 84 (b.p.) | [9] |
Table 3: Spectroscopic Data for a Representative Thiophene Derivative (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 5.95 (s, 2H, NH₂), 4.20 (q, 2H, OCH₂), 2.65 (t, 2H, CH₂), 2.45 (t, 2H, CH₂), 1.70-1.80 (m, 4H, CH₂CH₂), 1.30 (t, 3H, CH₃) | [12] |
| ¹³C NMR (CDCl₃, ppm) | δ 166.5, 159.0, 129.5, 126.0, 100.0, 59.8, 26.0, 25.5, 23.2, 23.0, 14.5 | [12] |
| IR (KBr, cm⁻¹) | 3420, 3310 (NH₂), 2930 (C-H), 1660 (C=O), 1610 (C=C) | [12] |
| MS (m/z) | 225 [M]⁺ | [12] |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
Hexane-2,5-dione
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (0.1 mol) in anhydrous toluene (100 mL).
-
Carefully add phosphorus pentasulfide (0.05 mol) in portions to the stirred solution. Caution: The reaction is exothermic and may produce hydrogen sulfide gas; perform in a well-ventilated fume hood.[14]
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and carefully pour it over ice water.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylthiophene.
Visualizations of Biological Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic insights into the biological activity of some novel thiophene derivatives and a general workflow for their synthesis and evaluation.
Caption: Anticancer mechanisms of some novel thiophene derivatives.[1][15][16]
Caption: General workflow for the synthesis and evaluation of antimicrobial thiophene compounds.[17][18]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Parallel Synthesis Using Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern drug discovery, the rapid and efficient synthesis of diverse chemical libraries is a cornerstone for identifying novel therapeutic agents. Parallel synthesis stands out as a powerful strategy to expedite this process, enabling the generation of numerous analogs from a common chemical scaffold. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a versatile building block, ideally suited for the construction of substituted thiophene sulfonamide libraries. The reactive sulfonyl chloride group allows for facile diversification through reactions with a wide array of primary and secondary amines, yielding a library of sulfonamides with diverse physicochemical properties.
Thiophene sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and cyclin-dependent kinases (CDKs), making them attractive scaffolds for targeting diseases such as cancer, glaucoma, and neurological disorders.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of a thiophene sulfonamide library.
Core Scaffold: this compound
-
IUPAC Name: this compound
-
CAS Number: 175203-45-9
-
Molecular Formula: C₇H₇ClO₅S₂
-
Molecular Weight: 270.71 g/mol
-
Key Reactive Group: The sulfonyl chloride (-SO₂Cl) moiety is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.
Application: Generation of a Thiophene Sulfonamide Library for Kinase Inhibitor Screening
This protocol outlines the solution-phase parallel synthesis of a library of thiophene sulfonamides derived from this compound. The resulting library is intended for high-throughput screening against a panel of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and established targets in oncology drug discovery.
Data Presentation: Representative Library Synthesis
The following table summarizes the results of a parallel synthesis campaign reacting this compound with a diverse set of primary and secondary amines.
| Entry | Amine | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Aniline | Methyl 4-methoxy-5-(phenylsulfamoyl)thiophene-3-carboxylate | 85 | >95 |
| 2 | Benzylamine | Methyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate | 92 | >98 |
| 3 | Morpholine | Methyl 4-methoxy-5-(morpholinosulfonyl)thiophene-3-carboxylate | 95 | >99 |
| 4 | Piperidine | Methyl 4-methoxy-5-(piperidine-1-sulfonyl)thiophene-3-carboxylate | 93 | >98 |
| 5 | Cyclopropylamine | Methyl 5-(N-cyclopropylsulfamoyl)-4-methoxythiophene-3-carboxylate | 88 | >95 |
| 6 | 4-Fluoroaniline | Methyl 5-(N-(4-fluorophenyl)sulfamoyl)-4-methoxythiophene-3-carboxylate | 82 | >95 |
| 7 | Pyrrolidine | Methyl 4-methoxy-5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate | 96 | >99 |
| 8 | Isopropylamine | Methyl 5-(N-isopropylsulfamoyl)-4-methoxythiophene-3-carboxylate | 89 | >96 |
| 9 | 3-Methoxybenzylamine | Methyl 4-methoxy-5-(N-(3-methoxybenzyl)sulfamoyl)thiophene-3-carboxylate | 91 | >97 |
| 10 | Thiomorpholine | Methyl 4-methoxy-5-(thiomorpholinosulfonyl)thiophene-3-carboxylate | 94 | >98 |
Experimental Protocols
General Protocol for the Parallel Synthesis of a Thiophene Sulfonamide Library
This protocol is designed for execution in a 96-well plate format, allowing for the simultaneous synthesis of multiple library members.
Materials and Reagents:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Automated liquid handler (optional, for high-throughput applications)
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.25 M stock solutions of each amine from the library in anhydrous DCM.
-
Prepare a 1.0 M stock solution of TEA in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.05 mmol, 1.25 eq) of the respective amine stock solution.
-
To each well, add 50 µL (0.05 mmol, 1.25 eq) of the TEA stock solution.
-
Seal the reaction block and briefly agitate.
-
In a separate plate, dispense 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution into each well.
-
Under an inert atmosphere, transfer the sulfonyl chloride solution to the corresponding wells of the amine-containing plate.
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.
-
The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, add 200 µL of 1 M HCl (aq) to each well to quench the reaction and neutralize the excess base.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and agitating vigorously for 5 minutes.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator.
-
The crude products can be purified, if necessary, by automated parallel flash chromatography or preparative HPLC. For high-throughput screening, crude products of sufficient purity (>85%) may be used directly.
-
-
Analysis and Characterization:
-
Dissolve the final products in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for biological screening.
-
Confirm the identity and purity of each library member by LC-MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the parallel synthesis of a thiophene sulfonamide library.
Target Signaling Pathway: CDK Regulation of the Cell Cycle
Libraries synthesized from this compound can be screened for their inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, a common strategy in cancer therapy.
Caption: Inhibition of the CDK pathway by thiophene sulfonamides.
References
- 1. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the large-scale synthesis of sulfonamides, a critical class of compounds in the pharmaceutical industry. The primary method detailed is the reaction of sulfonyl chlorides with primary or secondary amines.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, and its efficient execution on a large scale is crucial for drug development and manufacturing. The most common and robust method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3][4]
General Reaction Scheme
The overall chemical transformation for the synthesis of sulfonamides from sulfonyl chlorides is depicted below:
Caption: General reaction for sulfonamide synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides and amines under different reaction conditions.
Table 1: Synthesis of N-Aryl and N-Alkyl Sulfonamides
| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine (excess) | Neat | RT | - | 100 | (Youn et al.)[5] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine (excess) | Neat | RT | - | 100 | (Youn et al.)[5] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (1.1) | THF | 0 to RT | 6 | 86 | (Kurkin et al.)[5] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (1.1) | Diethyl ether | 0 | - | 85 | (Conway et al.)[5] |
| Methanesulfonyl chloride | Benzylamine | Pyridine (2.0) | Dichloromethane | 0 to RT | 12 | 95 | (Kato et al.)[5] |
| Dansyl chloride | Glycine methyl ester | NaHCO₃ (2.0) | Acetone/Water | RT | 4 | 92 | (Alba et al.)[5] |
Table 2: Synthesis of Heterocyclic Sulfonamides
| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzenesulfonyl chloride | 2-Amino-6,7-dimethoxyquinazoline | NaH (1.2) | DMF/THF | RT | 12 | 85 | (Recent Advances in Synthesis of Sulfonamides)[5] |
| 4-Fluorobenzenesulfonyl chloride | 2-Amino-6,7-dimethoxyquinazoline | NaH (1.2) | DMF/THF | RT | 12 | 92 | (Recent Advances in Synthesis of Sulfonamides)[5] |
| Cyclopropanesulfonyl chloride | 2-Amino-6,7-dimethoxyquinazoline | NaH (1.2) | DMF/THF | RT | 12 | 78 | (Recent Advances in Synthesis of Sulfonamides)[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylbenzenesulfonamide
This protocol is a representative example for the large-scale synthesis of a simple aryl sulfonamide.
Materials:
-
Benzenesulfonyl chloride
-
Aniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise while stirring.
-
Sulfonyl Chloride Addition: To the stirred solution, add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.[5]
-
Workup:
-
Quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.
-
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids
This protocol provides a rapid and efficient method for the synthesis of sulfonamides starting from sulfonic acids, which are converted in situ to the sulfonyl chloride.[5]
Materials:
-
p-Toluenesulfonic acid
-
Triethylamine (TEA)
-
Amine (e.g., morpholine)
-
Acetone, anhydrous
-
Microwave reactor
-
Standard laboratory glassware for workup
Procedure:
-
Sulfonyl Chloride Formation: In a microwave-safe reaction vessel, add p-toluenesulfonic acid (1.0 equivalent) and 2,4,6-trichloro-[5][6][]-triazine (0.5 equivalents) to anhydrous acetone.
-
Base Addition: Add triethylamine (1.5 equivalents) to the mixture.
-
Amine Addition: Add the desired amine (e.g., morpholine, 1.1 equivalents) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature and time (e.g., 100 °C for 10 minutes).
-
Workup:
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Signaling Pathway: Folate Biosynthesis Inhibition by Sulfonamides
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor for nucleotide synthesis.[][8][9]
Caption: Inhibition of folate synthesis by sulfonamides.
Experimental Workflow: Large-Scale Sulfonamide Synthesis
The following diagram illustrates a typical workflow for the large-scale synthesis and purification of sulfonamides.
Caption: Workflow for sulfonamide synthesis.
Logical Relationship: Reactants, Intermediates, and Products
This diagram shows the logical progression from starting materials to the final sulfonamide product.
Caption: Logical relationship of synthesis components.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antiviral, diuretic, and anti-cancer properties.[1][2] The thiophene scaffold is a privileged structure in drug discovery, known to enhance the pharmacological profiles of bioactive molecules.[3][4] The convergence of these two pharmacophores in thiophene-based sulfonamides presents a promising avenue for the development of novel therapeutics.[5] This document provides a detailed protocol for a one-pot synthesis of sulfonamides starting from Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a versatile building block for creating a library of diverse sulfonamide derivatives.[6][7][8][9]
The described methodology is based on the well-established nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[1][6] This one-pot approach offers an efficient and streamlined process, minimizing intermediate isolation steps and reducing waste generation.[10][11][12][13]
Experimental Protocols
General One-Pot Synthesis of Thiophene-based Sulfonamides
This protocol details a representative one-pot synthesis of a sulfonamide by reacting this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of sulfonyl chloride).
-
Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of a tertiary amine base such as triethylamine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table provides a hypothetical summary of expected results for the one-pot synthesis of various sulfonamides from this compound, based on typical yields for such reactions. Actual yields may vary depending on the specific amine and reaction conditions used.
| Entry | Amine | Product | Expected Yield (%) | Purity (%) |
| 1 | Morpholine | Methyl 4-methoxy-5-(morpholinosulfonyl)thiophene-3-carboxylate | 85-95 | >98 |
| 2 | Piperidine | Methyl 4-methoxy-5-(piperidine-1-sulfonyl)thiophene-3-carboxylate | 80-90 | >98 |
| 3 | Aniline | Methyl 4-methoxy-5-(N-phenylsulfamoyl)thiophene-3-carboxylate | 70-85 | >97 |
| 4 | Benzylamine | Methyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate | 80-95 | >98 |
Visualizations
Below are diagrams illustrating the experimental workflow and the general structure of the synthesized compounds.
Caption: One-pot synthesis workflow for thiophene sulfonamides.
Caption: Synthesis and potential applications of thiophene sulfonamides.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 7. This compound | CAS 175203-45-9 [matrix-fine-chemicals.com]
- 8. methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: The Use of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a crucial class of heterocyclic compounds widely utilized as building blocks in the synthesis of various agrochemicals, including herbicides and fungicides. Their unique structural and electronic properties allow for the development of highly active and selective crop protection agents. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a functionalized thiophene derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive chlorosulfonyl group allows for the straightforward introduction of a sulfonamide linkage, a common feature in many biologically active molecules.
Case Study: Synthesis of Thiencarbazone-methyl
Thiencarbazone-methyl is a potent sulfonylaminocarbonyltriazolinone herbicide. Its synthesis from Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate provides an excellent model for the application of chlorosulfonylated thiophene derivatives in agrochemical manufacturing. The overall synthetic pathway involves the reaction of the thiophene sulfonyl chloride with a triazolinone moiety in a one-pot or two-step process.
Chemical Synthesis Pathway
The synthesis of Thiencarbazone-methyl from Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate proceeds through the formation of a sulfonyl isocyanate intermediate, which then reacts with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Application Notes and Protocols: Derivatization of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a versatile scaffold for the synthesis of novel sulfonamide derivatives with potential applications in biological screening and drug discovery. The thiophene core, coupled with the reactive sulfonyl chloride, allows for the generation of diverse compound libraries for screening against various biological targets.
Introduction
Thiophene-based compounds and sulfonamides are prominent pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The title compound, this compound, serves as a key intermediate for the synthesis of a library of thiophene sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride group facilitates nucleophilic substitution reactions with a variety of primary and secondary amines, leading to the formation of a diverse set of sulfonamides.
This document outlines the synthetic protocols for the derivatization of this compound and highlights the potential of the resulting compounds in targeting key signaling pathways implicated in various diseases. Specifically, we will focus on the potential of these derivatives as inhibitors of bacterial quorum sensing, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2).
Data Presentation: Biological Activity of Thiophene Sulfonamide Derivatives
The following tables summarize the in vitro biological activities of various thiophene sulfonamide derivatives from published studies. While these compounds are not direct derivatives of this compound, they represent structurally related analogs and provide valuable insights into the potential biological activities of the synthesized library.
Table 1: Quorum Sensing Inhibition in Vibrio Species by Thiophene Sulfonamide Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| PTSP | 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole | LuxR (V. vulnificus ATCC 27562) | 6.8 | [2] |
| PTSP | 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole | LuxR (V. vulnificus CMPC6) | 78.1 | [2] |
| PTSP | 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole | LuxR (V. vulnificus YJ016) | 18.3 | [2] |
Table 2: VEGFR-2 Inhibitory Activity of Thiophene-Containing Sulfonamides
| Compound ID | Structure | IC50 (µM) | Reference |
| Compound 27 | Pyridine-sulfonamide conjugate | 3.62 | [3] |
| Compound 32 | Thiazole-sulfonamide derivative | 0.80 | [3] |
| Compound 33 | Thiazole-sulfonamide derivative | 0.57 | [3] |
| Compound 9 | Benzo[g]quinazoline-sulfonamide | 0.64 | [4] |
| Compound 20 | Benzo[g]quinazoline-sulfonamide | 1.04 | [4] |
| Compound 22 | Benzo[g]quinazoline-sulfonamide | 0.88 | [4] |
| Compound 23 | Benzo[g]quinazoline-sulfonamide | 0.75 | [4] |
| Compound 14d | Thiophene-3-carboxamide derivative | 0.191 | [5] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibition by Thiophene Sulfonamides
| Compound ID | Target | IC50 (nM) | Reference |
| 4a | CDK5/p25 | Moderately potent | [6] |
| Thiophene-based derivative | Pfmrk (a P. falciparum CDK) | Sub-micromolar | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of sulfonamide derivatives from this compound.
Protocol 1: General Procedure for the Synthesis of Thiophene Sulfonamides
This protocol is adapted from a general method for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or MeCN (approximately 10 mL per mmol of sulfonyl chloride).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a suitable base such as triethylamine (1.5 eq) or pyridine (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired sulfonamide derivative.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: One-Pot Synthesis of a Thien-3-ylsulfonylaminocarbonyltriazolinone Derivative (Adapted from a similar synthesis)
This protocol is based on the synthesis of a related thiophenesulfonylurea herbicide and can be adapted for the synthesis of similar derivatives.[8]
Materials:
-
This compound
-
Sodium cyanate (NaOCN)
-
N-methylimidazole
-
Appropriate triazolinone derivative
-
Anhydrous Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO3)
-
10% Hydrochloric acid (HCl)
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add sodium cyanate (1.2 eq) and N-methylimidazole (1.5 eq).[8]
-
Heat the mixture to 50-70 °C and stir for 4-12 hours to form the intermediate sulfonyl isocyanate.[8]
-
Cool the reaction mixture to room temperature and add the triazolinone derivative (1.0 eq).
-
Heat the mixture again to 70 °C and stir for an additional 8-12 hours.[8]
-
Cool the reaction to room temperature and add sodium bicarbonate. Stir for 2-3 hours.[8]
-
Filter the precipitate, wash with 10% HCl and water, and dry to obtain the final product.[8]
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of thiophene sulfonamide derivatives.
Quorum Sensing Inhibition Signaling Pathway in Vibrio
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of sulfonamides, particularly when dealing with sterically hindered amines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion to the desired sulfonamide is a frequent challenge, especially with bulky or electron-deficient amines. Use the following workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Product Yield
Detailed Explanations:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides can react with moisture to form the corresponding sulfonic acid, which will not react with the amine.[1] Always use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Poor Amine Nucleophilicity: Sterically hindered amines (e.g., secondary amines with bulky substituents, ortho-substituted anilines) or electron-deficient amines are poor nucleophiles. To overcome this, you can:
-
Increase the reaction temperature: This helps to overcome the activation energy barrier for the reaction.[1]
-
Use a stronger, non-nucleophilic base: A stronger base, such as 1,8-Diazabicycloundec-7-ene (DBU), can be more effective than standard bases like triethylamine (TEA) or pyridine for less reactive nucleophiles.[1]
-
Prolong the reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Inadequate Base: The base scavenges the HCl produced during the reaction. At least one equivalent of base is required.[2] For hindered amines, using a slight excess of a stronger base or even using the amine itself as the solvent/base (if it's inexpensive and easily removable) can be beneficial.
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate or impurities in the final product often indicates side reactions.
Common Side Reactions and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonylating agent and a strong base are used.[1]
-
Solution: Carefully control the stoichiometry. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1] Consider slow, dropwise addition of the sulfonyl chloride to the amine solution to maintain a low instantaneous concentration of the sulfonylating agent.[3]
-
-
N,N-Dialkylation (in subsequent steps): When alkylating a primary sulfonamide, dialkylation can occur.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for a sulfonamide synthesis with a primary amine?
A1: A general protocol involves dissolving the primary amine and a base (like triethylamine) in an anhydrous solvent (like dichloromethane, DCM) under an inert atmosphere. The sulfonyl chloride, dissolved in the same solvent, is then added dropwise, typically at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.[1]
Detailed Protocol: General Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[1]
Q2: The standard conditions are failing for my sterically hindered amine. What alternative methods can I try?
A2: When standard sulfonylation fails, several alternative strategies can be employed. The choice depends on the specific substrates and available reagents.
Decision Tree for Alternative Sulfonylation Strategies
-
Sulfur(VI) Fluoride Exchange (SuFEx): Using sulfonyl fluorides, which are more stable than sulfonyl chlorides, in combination with a catalyst like calcium triflimide [Ca(NTf₂)₂], can effectively activate the substrate for reaction with hindered amines.[4]
-
Pentafluorophenyl (PFP) Sulfonate Esters: These are stable, solid alternatives to sulfonyl chlorides. For sterically demanding amines where the reaction is slow, the addition of tetrabutylammonium chloride (TBAC) can generate a more reactive sulfonyl chloride in situ, leading to a significant increase in both reaction rate and yield.[5]
-
Electrochemical Oxidative Coupling: This method couples thiols and amines directly to form sulfonamides. It is driven by electricity, avoids harsh reagents, and has shown tolerance for sterically hindered substrates.[6]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between an aryl halide (or triflate) and a primary or secondary amine. It is highly versatile and effective for coupling with sterically hindered partners.[7][8][9]
Q3: Can you provide comparative data for some of these alternative methods?
A3: Yes. The following tables summarize yields reported for different methods, highlighting the improvements seen with hindered substrates.
Table 1: Effect of TBAC on Aminolysis of PFP Sulfonate Esters with Bulky Amines
| Amine | Time (no TBAC) | Yield (no TBAC) | Time (1.5 eq. TBAC) | Yield (1.5 eq. TBAC) |
| N-methyl-tert-butyl amine | > 24 h | 41-58% | < 1 h | 70-85% |
| Di-iso-propylamine | > 24 h | ~50% | < 1 h | > 80% |
| Data compiled from information suggesting a marked increase in rate and yield.[5] Actual values are illustrative based on the source's description. |
Table 2: Comparison of Yields for Different Sulfonylation Methods with Hindered Amines
| Method | Sulfonylating Agent | Amine Type | Typical Yield Range | Reference |
| Standard (TEA/DCM) | Sulfonyl Chloride | Sterically Hindered | Low to Moderate | [1] |
| SuFEx with Ca(NTf₂)₂ | Sulfonyl Fluoride | Sterically Hindered Anilines | Good | [4] |
| PFP Esters + TBAC | PFP Sulfonate Ester | Bulky Secondary Amines | Good to Excellent | [5] |
| Electrochemical Coupling | Thiol | Sterically Hindered | Good | [6] |
| Indium Catalysis | Sulfonyl Chloride | Sterically Hindered Anilines | Excellent | [4] |
Q4: How can I monitor the reaction progress effectively?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to observe the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction to determine the conversion rate.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Chlorosulfonation of Methoxythiophene Rings
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the chlorosulfonation of methoxythiophene rings. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the chlorosulfonation of 2-methoxythiophene and 3-methoxythiophene?
The chlorosulfonation of methoxythiophenes is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho-para directing group. On a thiophene ring, electrophilic substitution preferentially occurs at the C5 position if C2 is substituted, and at the C2 position if C3 is substituted.
-
For 2-methoxythiophene: The primary product is 5-chlorosulfonyl-2-methoxythiophene. A minor product, 3-chlorosulfonyl-2-methoxythiophene, may also be formed.
-
For 3-methoxythiophene: The primary product is 2-chlorosulfonyl-3-methoxythiophene. Some substitution may also occur at the C5 position.
Q2: What is the active electrophile in this reaction, and how do reaction conditions affect it?
At lower temperatures, the active electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid (ClSO₃H).[1] At higher temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), which leads to sulfonation (-SO₃H) rather than chlorosulfonation (-SO₂Cl).[1]
Q3: Why am I getting the sulfonic acid derivative instead of the desired sulfonyl chloride?
This is a common issue resulting from the hydrolysis of the sulfonyl chloride product. Sulfonyl chlorides are highly reactive towards water. This can happen if:
-
The starting materials or solvent are not anhydrous.
-
Atmospheric moisture is introduced into the reaction.
-
The reaction mixture is quenched with an aqueous solution before the excess chlorosulfonic acid is removed or neutralized.
Q4: Is it possible to get multiple chlorosulfonyl groups added to the ring?
Yes, polysulfonation is a potential side reaction. The first sulfonyl chloride group is deactivating, which makes a second substitution less favorable. However, using a large excess of chlorosulfonic acid or elevated reaction temperatures can promote the formation of di-chlorosulfonated products.
Q5: My product seems unstable during purification. Is this normal?
Yes, aryl sulfonyl chlorides can be unstable, particularly during purification by silica gel chromatography where they can degrade.[2] It is often recommended to use the crude product directly in the next step if possible, or to purify it using non-chromatographic methods like recrystallization if the product is a solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature too low. 2. Insufficient amount of chlorosulfonic acid. 3. Deactivated starting material. 4. Product decomposed during workup. | 1. Slowly increase the reaction temperature, monitoring with TLC. A common protocol suggests stirring at room temperature for several hours, and if the reaction is incomplete, gradually heating to 80-90°C.[3] 2. Use a sufficient excess of chlorosulfonic acid (e.g., 4 equivalents).[3] 3. Confirm the purity of the starting methoxythiophene. 4. Ensure anhydrous conditions and pour the reaction mixture onto crushed ice to quench, minimizing the time the product is in an aqueous acidic environment. |
| Mixture of Regioisomers | 1. The methoxy group's directing effect is not completely selective. 2. Reaction conditions favor the formation of the thermodynamic product over the kinetic one. | 1. Modify reaction conditions. Using a solvent like dichloromethane may enhance regioselectivity compared to using neat chlorosulfonic acid.[4] 2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetic product. |
| Formation of Sulfonic Acid Byproduct | 1. Presence of water in reagents or glassware. 2. Inadvertent hydrolysis during aqueous workup. 3. High reaction temperatures promoting SO₃ formation.[1] | 1. Use oven-dried glassware and anhydrous solvents. 2. Perform a non-aqueous workup if possible, or minimize contact time with water during extraction. 3. Maintain strict temperature control, typically starting at -10°C to 0°C and allowing the reaction to proceed at room temperature.[3][5] |
| Dark-colored Reaction Mixture / Tar Formation | 1. Reaction temperature is too high. 2. Thiophene ring degradation under harsh acidic conditions. | 1. Maintain a low temperature, especially during the initial addition of the substrate to the chlorosulfonic acid.[3] 2. Reduce the reaction time or temperature. Consider using a less harsh sulfonating agent if possible, though options are limited for direct chlorosulfonation. |
| Product Decomposes on Silica Gel Column | 1. Sulfonyl chlorides are sensitive to the acidic nature of silica gel.[2] | 1. Avoid silica gel chromatography if possible. 2. If the product is solid, attempt recrystallization.[2] 3. If chromatography is necessary, try using a deactivated silica or a different stationary phase like alumina. Elute quickly with non-polar solvents. |
Experimental Protocols
Protocol 1: General Chlorosulfonation of 2-Methoxythiophene
Disclaimer: This reaction involves highly corrosive and hazardous materials. A thorough risk assessment must be conducted, and all operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Methoxythiophene (1 equivalent)
-
Chlorosulfonic acid (4 equivalents)
-
Anhydrous Dichloromethane (DCM) (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 eq.).
-
Cool the flask to -10°C in an ice-salt bath.
-
Slowly add 2-methoxythiophene (1 eq.), dissolved in a small amount of anhydrous DCM if desired, dropwise to the stirred chlorosulfonic acid over a period of 20-30 minutes, ensuring the internal temperature does not rise above 0°C.[3]
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating in an oil bath up to 50°C.[5]
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with DCM or diethyl ether (2 x volume).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Protocol 2: Product Purification (Non-Chromatographic)
If the crude product is a solid, recrystallization is the preferred method of purification.
Procedure:
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., a hexane/toluene mixture).[2]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Main reaction and potential side reactions in the chlorosulfonation of 2-methoxythiophene.
Caption: A logical workflow for troubleshooting common issues in methoxythiophene chlorosulfonation.
References
Technical Support Center: Purification of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: The most common impurity is the corresponding sulfonic acid, Methyl 4-methoxy-5-(sulfonic acid)thiophene-3-carboxylate, which results from the hydrolysis of the reactive chlorosulfonyl group by water present during the reaction or work-up. Other potential impurities include unreacted starting materials such as Methyl 4-methoxythiophene-3-carboxylate, residual chlorosulfonic acid, and potentially isomeric byproducts from the chlorosulfonation reaction.
Q2: How can I minimize the formation of the sulfonic acid impurity during work-up?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, quenching the reaction mixture by pouring it onto ice and extracting the product into a non-polar organic solvent should be done as quickly as possible. Washes with cold brine can help remove aqueous residues without significantly hydrolyzing the product.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Thin Layer Chromatography (TLC) is a quick and effective technique for monitoring the progress of the purification. ¹H NMR spectroscopy can be used to identify the desired product and check for the presence of major impurities.
Q4: What are the general stability and storage recommendations for the purified compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1] For long-term storage, keeping it in a desiccator at low temperatures (-20°C) is recommended to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Hydrolysis | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction and work-up under an inert atmosphere. Use cold, saturated brine for aqueous washes to minimize contact time with water. |
| Loss During Extraction | Use a suitable organic solvent for extraction in which the product has high solubility and water has low solubility (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery from the aqueous phase. |
| Inefficient Column Chromatography | Optimize the solvent system for column chromatography using TLC to achieve good separation between the product and impurities. Ensure proper packing of the silica gel column to avoid channeling. |
| Decomposition on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If this is suspected, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Steps |
| Sulfonic Acid | Appears as a baseline spot on TLC (if a polar solvent system is used) and does not elute from the column under normal phase conditions. Can be identified by a change in the chemical shift of the thiophene ring protons in ¹H NMR. | Wash the crude product solution with cold, dilute aqueous sodium bicarbonate. The sulfonic acid will be deprotonated and extracted into the aqueous layer. Caution: This may cause some hydrolysis of the desired product. |
| Starting Material | Will have a different Rf value on TLC compared to the product. Can be identified by its characteristic peaks in the ¹H NMR spectrum. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion of the starting material. If present after the reaction, it can usually be separated by column chromatography. |
| Isomeric Byproducts | May have similar Rf values to the product on TLC, making separation by column chromatography challenging. May require advanced analytical techniques like 2D NMR for confirmation. | Adjust the chlorosulfonation reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer. A careful optimization of the column chromatography solvent system may be required for separation. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general guideline; specific conditions should be optimized based on TLC analysis of the crude mixture.
-
TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of petroleum ether and ethyl acetate. A good starting ratio is 4:1 (v/v).[2] The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity to achieve optimal separation from impurities.
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Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
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Elution: Elute the column with the predetermined solvent system. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₇ClO₅S₂ | 270.71 | Not available |
| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | C₇H₇ClO₄S₂ | 254.71 | 40-41[1] |
| Methyl 4-methoxythiophene-3-carboxylate (Starting Material) | C₇H₈O₃S | 172.20 | 70 |
Table 2: Typical Column Chromatography Conditions for Thiophene Sulfonyl Chlorides
| Stationary Phase | Mobile Phase (v/v) | Typical Rf of Product | Reference |
| Silica Gel (200-300 mesh) | Petroleum Ether : Ethyl Acetate (4:1) | ~0.4 | [2] |
| Silica Gel (200-300 mesh) | Petroleum Ether : Ethyl Acetate (2.5:1) | ~0.3 | [2] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of the target compound.
References
Stability issues of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in protic solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate in protic solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in methanol turned cloudy and/or changed color. What is happening?
A1: This is a common sign of compound degradation. This compound is a sulfonyl chloride, a class of compounds known to be highly reactive towards nucleophiles.[1][2] Protic solvents, such as methanol and water, can act as nucleophiles and react with the sulfonyl chloride group. This reaction, known as solvolysis (or hydrolysis if the solvent is water), leads to the formation of the corresponding sulfonic acid or sulfonate ester, which may have different solubility properties, causing the solution to become cloudy. Discoloration can also indicate the formation of degradation byproducts.[3]
Q2: I am trying to run a reaction with an amine in an alcohol-based solvent, but I am getting low yields of my desired sulfonamide. Why?
A2: The low yield is likely due to a competing reaction with the solvent. The sulfonyl chloride is a highly electrophilic group and will react with both your target amine and the alcohol solvent.[1] Since the solvent is present in a large excess, the reaction with the alcohol (alcoholysis) can significantly compete with the desired reaction with the amine, leading to a lower yield of the sulfonamide. It is recommended to use an inert, aprotic solvent for such reactions.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to protect it from moisture.[4][5] Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[4] Discoloration of the solid material upon storage may be a sign of decomposition.[3]
Q4: What are the primary degradation products of this compound in protic solvents?
A4: In protic solvents, the primary degradation products are the corresponding sulfonic acid (in the presence of water) and methyl sulfonate ester (in methanol). The thiophene ester moiety may also be susceptible to hydrolysis under strong acidic or basic conditions, although the sulfonyl chloride is the most reactive site.
Q5: Can I use this compound in aqueous buffers for biological assays?
A5: Due to its high reactivity with water, using this compound directly in aqueous buffers is not recommended. The compound will likely hydrolyze rapidly, and you will be testing the effects of the sulfonic acid derivative rather than the sulfonyl chloride. For biological assays requiring aqueous conditions, it is advisable to perform the reaction with the target biomolecule in an organic co-solvent or use a more hydrolysis-resistant derivative if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Precipitate Formation | Degradation of the sulfonyl chloride to a less soluble sulfonic acid or sulfonate ester. | Confirm the identity of the precipitate using analytical techniques like LC-MS or NMR. For future experiments, switch to a dry, aprotic solvent. |
| Low Reaction Yield | Competing reaction with a protic solvent. | Use a rigorously dried, aprotic solvent (e.g., Dichloromethane, Acetonitrile, THF). Conduct the reaction under an inert atmosphere to exclude moisture. |
| Inconsistent Results | Degradation of the starting material due to improper storage or handling. | Use a fresh bottle of the reagent. Ensure the compound is stored under an inert atmosphere and handled in a dry environment (e.g., glovebox or with dry solvents and glassware). |
| Reaction Mixture Turns Dark | Significant decomposition of the compound. | Stop the reaction and try to identify the byproducts. Re-evaluate the reaction conditions (temperature, solvent, reaction time). Consider using a lower temperature. |
Data Presentation
| Solvent | Solvent Type | Expected Stability | Primary Degradation Product |
| Water | Protic | Very Low | Methyl 4-methoxy-5-(sulfo)thiophene-3-carboxylate |
| Methanol | Protic | Low | Methyl 4-methoxy-5-((methoxy)sulfonyl)thiophene-3-carboxylate |
| Ethanol | Protic | Low | Methyl 5-((ethoxy)sulfonyl)-4-methoxythiophene-3-carboxylate |
| Isopropanol | Protic | Low to Moderate | Methyl 4-methoxy-5-((isopropoxy)sulfonyl)thiophene-3-carboxylate |
| Acetonitrile | Aprotic Polar | High | - |
| Dichloromethane | Aprotic | High | - |
| Tetrahydrofuran (THF) | Aprotic | High | - |
Experimental Protocols
Protocol 1: Forced Degradation Study in a Protic Solvent (Methanol)
This protocol outlines a general procedure for assessing the stability of this compound in methanol.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Degradation Experiment:
-
In a clean, dry vial, add 9.9 mL of methanol.
-
At time zero (t=0), add 100 µL of the stock solution to the methanol, cap the vial tightly, and vortex briefly. The final concentration will be approximately 10 µg/mL.
-
Maintain the vial at a constant temperature (e.g., 25 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately analyze the sample by a suitable analytical method, such as HPLC-UV, to monitor the disappearance of the parent compound and the appearance of degradation products.
-
-
Data Analysis:
-
Plot the peak area of this compound against time to determine the degradation kinetics.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Photodiode Array (PDA) detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Degradation pathways in protic solvents.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Overcoming Low Reactivity of Amines with Sulfonyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of amines with sulfonyl chlorides during sulfonamide synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during experimentation in a question-and-answer format, offering potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Question: I am observing very low to no formation of my desired sulfonamide product. What are the potential causes and how can I troubleshoot this issue?
Answer:
Low or no product formation in sulfonamide synthesis can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and the inherent reactivity of the substrates.
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Cause: Degraded or Impure Starting Materials. Aryl sulfonyl chlorides are particularly sensitive to moisture and can degrade over time. Impurities in either the amine or the sulfonyl chloride can lead to unwanted side reactions.
-
Solution:
-
Verify the purity of the amine and sulfonyl chloride using techniques like NMR or LC-MS.
-
Use freshly opened or properly stored sulfonyl chloride. Consider repurifying starting materials if purity is questionable.[1]
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Cause: Poor Amine Nucleophilicity. The nucleophilicity of an amine is a critical factor.[2] Sterically hindered amines or amines with electron-withdrawing groups exhibit reduced reactivity.
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Solution 1: Use of a Stronger, Non-Nucleophilic Base. A suitable base is crucial for deprotonating the amine or the initial adduct without causing side reactions.[1] For poorly reactive amines, a stronger base may be required.
-
Recommendation: Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.
-
-
Solution 2: Amine Activation. The reactivity of the amine can be enhanced by converting it into a more nucleophilic species.
-
Recommendation: Convert the amine to a silylated amine, which can then react more readily with the sulfonyl chloride.[3]
-
-
Solution 3: Employing a Catalyst. Various metal catalysts can facilitate the coupling of less reactive amines.
-
-
Cause: Incorrect Reaction Conditions. Temperature and reaction time are critical parameters that must be optimized.
-
Solution:
-
Temperature: Control the reaction temperature. Some reactions may require initial cooling to manage an exothermic reaction, followed by heating to drive the reaction to completion.[1]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[1]
-
-
Problem 2: Slow Reaction Rate
Question: My sulfonamide synthesis is proceeding very slowly. How can I increase the reaction rate?
Answer:
A slow reaction rate is a common issue, especially when dealing with unreactive coupling partners.
-
Cause: Low Reaction Temperature. As with most chemical reactions, temperature plays a significant role in the reaction kinetics.
-
Solution: Gradually increase the reaction temperature while monitoring for any potential side product formation or decomposition of starting materials.
-
-
Cause: Inefficient Activation of the Sulfonyl Chloride. The electrophilicity of the sulfonyl chloride can be a limiting factor.
-
Solution 1: Use of Activating Agents. Certain reagents can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack. Pentafluorobenzenesulfonyl chloride and tresyl chloride are examples of highly reactive activating agents.[7]
-
Solution 2: In Situ Generation of a More Reactive Species. It is possible to generate a more reactive sulfonylating agent in the reaction mixture. For instance, sulfonyl fluorides can be activated by calcium triflimide.[5]
-
Problem 3: Significant Side Product Formation
Question: My reaction is producing a significant amount of side products, which is lowering my yield. What could be the cause, and how can I minimize it?
Answer:
The formation of side products is often due to the reactivity of the sulfonyl chloride with other components in the reaction mixture.
-
Cause: Reaction with the Solvent. Protic solvents can compete with the amine in reacting with the sulfonyl chloride.
-
Solution: Ensure the use of an inert, anhydrous solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1]
-
-
Cause: Self-Condensation or Decomposition. At elevated temperatures, starting materials or the product may be unstable.
-
Solution:
-
Controlled Addition: Add the sulfonyl chloride solution slowly to the amine solution, often at a reduced temperature (e.g., 0 °C), to manage any exothermic processes before allowing the reaction to warm to the desired temperature.[1]
-
Base Selection: The choice of base is critical. A base that is too strong or nucleophilic can lead to unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used.[8]
-
-
Data Presentation
Table 1: Comparison of Bases in Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Yield (%) with Hindered Amine | Reference |
| Pyridine | 5.25 | DCM, Chloroform | Moderate | [8] |
| Triethylamine (TEA) | 10.75 | DCM, THF | Good | [8] |
| Diisopropylethylamine (DIPEA) | 10.7 | DCM, DMF | Good to Excellent | [8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Acetonitrile, THF | Excellent | [5] |
Table 2: Effect of Catalysts on Sulfonamide Synthesis
| Catalyst System | Amine Substrate Scope | Typical Yield (%) | Reference |
| No Catalyst | Primary, less hindered secondary amines | Variable | [9] |
| Copper Catalysis | Aryl and heteroaryl amines, including some electron-deficient ones | Good to Excellent | [4][5] |
| Palladium Catalysis | Aryl and heteroaryl amines | Good to Excellent | [6][10] |
| Indium Catalysis | Less nucleophilic and sterically hindered anilines | Excellent | [5] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis Using a Tertiary Amine Base
-
Dissolve the amine (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Sulfonylation of a Poorly Nucleophilic Amine Using a Copper Catalyst
-
To a dry reaction vessel, add the aryl halide (if applicable, for cross-coupling approaches), the amine (1.2 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Add the sulfonyl chloride (1.0 eq.) and an anhydrous solvent (e.g., DMF or DMSO).
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Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Proposed catalytic cycle for copper-catalyzed sulfonylation.
Caption: General experimental workflow for sulfonamide synthesis.
FAQs (Frequently Asked Questions)
Q1: Why is my sterically hindered amine not reacting with the sulfonyl chloride?
A1: Steric hindrance around the nitrogen atom of the amine can physically block the approach of the bulky sulfonyl chloride, making the nucleophilic attack on the sulfur atom difficult. This significantly reduces the reaction rate. To overcome this, consider using a less hindered sulfonylating agent if possible, increasing the reaction temperature, or employing a catalyst that can facilitate the reaction through a different mechanism.
Q2: What is the role of a base in the sulfonamide synthesis reaction?
A2: The reaction of an amine with a sulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize this acid.[8] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. In some cases, an excess of the reacting amine itself can act as the base if it is not a valuable reagent.[8]
Q3: Can I use an aqueous base for this reaction?
A3: It is generally not recommended to use an aqueous base. Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. This side reaction will consume your starting material and reduce the yield of the desired sulfonamide. Therefore, anhydrous conditions are essential for this reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are some common catalysts used to improve sulfonamide synthesis and how do they work?
A5: Several transition metals have been found to catalyze sulfonamide synthesis.
-
Copper catalysts are believed to work by forming a copper-amide intermediate, which then undergoes oxidative addition with the sulfonyl chloride, followed by reductive elimination to form the sulfonamide and regenerate the catalyst.[4][5]
-
Palladium catalysts are often used in cross-coupling reactions to form the C-S bond first, for instance, from an aryl halide and a sulfur source, which is then converted to the sulfonamide.[6]
-
Indium catalysts have been shown to be effective for the sulfonylation of less nucleophilic and sterically hindered anilines, likely by activating the sulfonyl chloride.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl chloride activation of hydroxylic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Alternative reagents for the synthesis of thiophene sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene sulfonamides. It focuses on alternative reagents and methodologies to overcome common challenges encountered in traditional synthetic routes.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges with the traditional synthesis of thiophene sulfonamides?
The most common method for synthesizing thiophene sulfonamides involves the reaction of a thiophenesulfonyl chloride with an amine. While effective, this approach has several limitations:
-
Harsh Reagents: The synthesis of the thiophenesulfonyl chloride precursor often requires harsh and hazardous reagents like chlorosulfonic acid, which can lead to side reactions and may not be compatible with sensitive functional groups.[1][2]
-
Substrate Scope: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.[1]
-
Handling Difficulties: Thiophenesulfonyl chlorides can be difficult to store and handle due to their reactivity and sensitivity to moisture.[2]
Q2: What are some viable alternative reagents to thiophenesulfonyl chloride for this synthesis?
Several alternative reagents and methodologies have been developed to circumvent the issues associated with thiophenesulfonyl chlorides. These include:
-
Fluosulfonic Acid: This reagent can be used for the direct sulfonation of thiophene, followed by conversion to the sulfonamide.[3][4]
-
Thiols and an Oxidizing System: Thiols can be directly coupled with amines in the presence of an oxidizing agent to form sulfonamides.[5]
-
Sodium Sulfinates: These can be coupled with amines using a copper catalyst or an iodine-mediated system.[6]
-
Sulfur Dioxide (SO₂) Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable source of SO₂ for the synthesis.[7]
-
Arylboronic Acids: Palladium-catalyzed chlorosulfonylation of arylboronic acids provides an alternative route to the sulfonyl chloride precursor under milder conditions.[6]
Q3: How can I improve the yield and purity of my thiophene sulfonamide product?
Low yield and impurities are common issues. Here are some general troubleshooting tips:
-
Moisture Control: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.[1]
-
Reagent Purity: Use freshly purified reagents, especially the sulfonylating agent and the amine.
-
Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, such as those involving sulfonyl chlorides, adding the reagent dropwise at a low temperature (e.g., 0 °C) can prevent side reactions.[1]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine or the use of a non-nucleophilic base can help drive the reaction to completion.
-
Purification Method: Crystallization is often the best method for purifying sulfonamides. Experiment with different solvent systems to find the optimal conditions for crystal formation.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Amidation of Thiophenesulfonyl Chloride
| Possible Cause | Troubleshooting Step |
| Inactive Thiophenesulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture. Use freshly prepared or newly purchased reagent. |
| Poorly Reactive Amine | Electron-deficient amines are less nucleophilic and may react slowly. Consider using a more forcing condition (higher temperature, longer reaction time) or a more active sulfonylating agent. |
| Inappropriate Base | The base may not be strong enough to neutralize the HCl generated during the reaction. For less reactive amines, a stronger, non-nucleophilic base like DBU may be required. |
| Steric Hindrance | If either the amine or the thiophene ring is sterically hindered, the reaction rate will be significantly slower. Increased temperature and longer reaction times may be necessary. |
Problem 2: Side Product Formation in Direct Sulfonation of Thiophene
| Possible Cause | Troubleshooting Step |
| Over-sulfonation (Di-sulfonation) | Thiophene is highly reactive towards electrophilic substitution.[8] Use milder sulfonating agents or carefully control the stoichiometry and reaction time. |
| Ring Opening or Polymerization | Strong acidic conditions can lead to degradation of the thiophene ring. Use a less harsh sulfonating agent or moderate the reaction conditions. |
| Isomer Formation | While sulfonation of thiophene predominantly occurs at the 2-position, some 3-substituted isomer may form.[8] Purification by chromatography or crystallization may be necessary to isolate the desired isomer. |
Problem 3: Inconsistent Results with Catalytic Methods (e.g., Suzuki Coupling, Cu-catalyzed coupling)
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and degassed solvents. |
| Ligand Instability | The ligand used in the catalytic system may be degrading under the reaction conditions. Screen different ligands to find one that is more robust. |
| Incorrect Oxidation State of the Metal | The active catalytic species may not be forming correctly. Ensure proper pre-activation of the catalyst if required. |
| Poor Solubility of Reagents | If the reagents are not fully dissolved, the reaction will be slow and inefficient. Choose a solvent system that solubilizes all components. |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-sulfonamide from Thiophene-2-sulfonyl Chloride (Traditional Method)
This protocol is adapted from a general procedure for the synthesis of 2-thiophenesulfonamide.[9]
Materials:
-
Thiophene-2-sulfonyl chloride
-
25% Ammonium hydroxide solution
-
Water
Procedure:
-
Add thiophene-2-sulfonyl chloride (0.5 g, 2.74 mmol) to a 25% ammonium hydroxide solution (5 mL, 33.45 mmol).[9]
-
Heat the mixture to 50°C and stir under reflux for 15 hours.[9]
-
Filter the hot reaction mixture and wash the residue with boiling 25% aqueous ammonium hydroxide.[9]
-
Remove the ammonium hydroxide from the filtrate by vacuum distillation until the ammonia odor is gone.[9]
-
Recrystallize the resulting solid from water to obtain thiophene-2-sulfonamide as a white solid.[9]
Expected Yield: ~77%[9]
Protocol 2: Electrochemical Synthesis of a Sulfonamide from a Thiol and an Amine
This protocol is based on a general method for the electrochemical oxidative coupling of thiols and amines.[10]
Materials:
-
Thiol (e.g., thiophenol as a model) (2 mmol)
-
Amine (3.0 mmol)
-
Tetramethylammonium tetrafluoroborate (Me₄NBF₄) (0.2 mmol)
-
Acetonitrile (CH₃CN)
-
0.3 M Hydrochloric acid (HCl)
-
Electrochemical microflow reactor with a carbon anode and an iron cathode.
Procedure:
-
Prepare a solution of the thiol, amine, and Me₄NBF₄ in a 3:1 (v/v) mixture of CH₃CN/0.3 M HCl.
-
Set up the electrochemical microflow reactor.
-
Pump the solution through the reactor with a residence time of 5 minutes.[10]
-
Collect the output from the reactor and process it through standard workup procedures (e.g., extraction, chromatography) to isolate the sulfonamide.
Quantitative Data for Alternative Syntheses
| Method | Starting Materials | Key Reagents/Catalyst | Yield | Reference |
| Electrochemical Coupling | Thiophenol, Cyclohexylamine | Me₄NBF₄, CH₃CN/HCl | Good | [10] |
| I₂-mediated Synthesis | Various Thiols, Aqueous Ammonia | I₂/ᵗBuOOH | Reasonable | [5] |
| Cu-catalyzed Coupling | Sodium Sulfinates, Amines | Copper catalyst, O₂ or DMSO | - | [6] |
| Pd-catalyzed Suzuki Coupling | Phenyl Chlorosulfate, Arylboronic acid, Amine | Palladium catalyst | Good to Excellent | [6] |
Visualizations
Caption: Comparison of traditional and alternative synthetic routes to thiophene sulfonamides.
Caption: A logical workflow for troubleshooting low yields in thiophene sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 4. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]
- 10. pure.tue.nl [pure.tue.nl]
Troubleshooting low yield in Sandmeyer-type sulfonyl chloride synthesis
Welcome to the technical support center for the Sandmeyer-type synthesis of aryl sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting low yields and other common issues encountered during this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Sandmeyer-type synthesis of sulfonyl chlorides?
Low yields can arise from several factors. The most common issues include:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable and can decompose before reacting. This is especially true for electron-rich anilines.[1][2]
-
Hydrolysis of the Sulfonyl Chloride Product: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acids. This is a major issue during aqueous workups.[3][4]
-
Formation of Side Products: Several side reactions can compete with the desired sulfonyl chloride formation, including the formation of chloroarenes (from the chloride source), diaryl sulfones, and disulfides.[3][5]
-
Incomplete Diazotization: If the initial conversion of the aniline to the diazonium salt is not complete, the unreacted aniline will remain as an impurity and lower the overall yield.
-
Poor Solubility: The insolubility of diazonium salts or the final sulfonyl chloride product in the reaction medium can hinder the reaction or make isolation difficult.[3]
Q2: My diazonium salt seems to be decomposing prematurely. How can I improve its stability?
The stability of diazonium salts is highly dependent on temperature. The following measures can be taken:
-
Maintain Low Temperatures: The diazotization step should be carried out at low temperatures, typically between -5 to 5 °C, to prevent decomposition.[5][6]
-
Controlled Addition of Nitrite: Add the nitrite source (e.g., sodium nitrite or tert-butyl nitrite) slowly and in a controlled manner to manage the exothermic reaction and maintain a low temperature.[1][7]
-
Immediate Use: It is best practice to use the prepared diazonium salt immediately in the subsequent Sandmeyer step without isolation.
-
Substrate Considerations: Be aware that diazonium salts derived from electron-rich anilines are inherently less stable. For these substrates, it may be necessary to generate and react the diazonium salt in situ at a slightly higher temperature (e.g., 75 °C) to prevent its accumulation, which can also be a safety hazard.[1][2]
Q3: I'm observing significant byproduct formation. How can I minimize this?
Minimizing byproducts requires careful control of reaction conditions:
-
To reduce chloroarene formation: Ensure that the reaction of the aryl radical with the sulfur dioxide source is efficient. This can be influenced by the concentration of SO2 and the effectiveness of the copper catalyst.
-
To reduce hydrolysis: Minimize the amount of water in the reaction, especially during workup and purification. If an aqueous workup is unavoidable, perform it quickly at low temperatures.[4] For sulfonyl chlorides that are solids, they can often be protected from hydrolysis by crystallizing directly from the aqueous reaction mixture.[1][8]
-
To reduce sulfone and disulfide formation: The stoichiometry and choice of reagents are critical. Ensure the correct equivalents of the SO2 source and catalyst are used.
Q4: What is the optimal temperature for each stage of the reaction?
-
Diazotization: This step is almost universally performed at low temperatures, typically between -5 °C and 5 °C , to ensure the stability of the diazonium salt.[5]
-
Sulfonyl Chloride Formation (Sandmeyer Step): The optimal temperature for this step can vary. For electron-deficient and electron-neutral anilines, the reaction can often proceed at room temperature.[1] However, for electron-rich anilines, which form less stable diazonium salts, it may be necessary to heat the reaction (e.g., to 75 °C) to drive the reaction to completion and avoid the hazardous accumulation of the diazonium intermediate.[1][2]
Q5: How does the choice of SO2 source impact the reaction?
The source of sulfur dioxide is a critical parameter.
-
Gaseous SO2: The original Meerwein procedure used gaseous SO2, which can be cumbersome to handle.[3][6]
-
In situ Generation from Thionyl Chloride: A more convenient method involves generating SO2 in situ by the controlled hydrolysis of thionyl chloride (SOCl2) in water.[9]
-
DABSO as an SO2 Surrogate: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid surrogate for SO2. It offers a safer and more convenient alternative, releasing SO2 under the reaction conditions.[1][7] Using DABSO can lead to high yields and is suitable for a wide range of substrates.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems leading to low yields.
Problem: Low or No Conversion of Starting Aniline
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the use of a sufficient excess of acid (e.g., HCl) and a slight excess of the nitrite source (e.g., tert-butyl nitrite).[2] Monitor the disappearance of the aniline starting material by TLC or LC/MS before proceeding. |
| Poor Aniline Salt Formation | For some aniline substrates, gentle heating may be required to ensure complete formation of the hydrochloride salt before cooling for diazotization.[5] |
| Incorrect Acid Source | Using non-aqueous HCl sources, like HCl in isopropanol, may lead to incomplete conversion and the formation of side products.[1][2] Aqueous HCl is generally preferred.[2] |
Problem: Low Yield of Sulfonyl Chloride with Byproduct Formation
| Potential Cause | Recommended Action |
| Product Hydrolysis | Your sulfonyl chloride is likely water-sensitive. Minimize contact with water during workup. Use anhydrous solvents for extraction and drying agents like MgSO₄ or Na₂SO₄.[4] If the product is a solid, attempt to crystallize it directly from the reaction mixture to protect it from the aqueous environment.[8] |
| Premature Diazonium Decomposition | The reaction temperature during diazotization may be too high. Maintain a temperature of -5 to 5 °C throughout the addition of the nitrite.[5] For electron-rich anilines, consider a protocol where the nitrite is added at a higher temperature (75 °C) to ensure the diazonium salt reacts as it is formed.[2] |
| Inefficient Copper Catalysis | Ensure the copper catalyst (e.g., CuCl or CuCl₂) is active and used in the correct catalytic amount (typically 5 mol%).[2] Copper(I) is the active catalytic species that initiates the single-electron transfer.[10][11] |
| Formation of Chloroarene Byproduct | This suggests the aryl radical is being trapped by a chloride ion instead of reacting with SO₂. Increase the effective concentration of the SO₂ source or ensure its timely release if using a surrogate like DABSO. |
Experimental Protocols
Representative Protocol: Sandmeyer-type Synthesis using DABSO
This protocol is adapted from a modern procedure using DABSO as an SO₂ surrogate, which is generally safer and more convenient than using gaseous SO₂ or thionyl chloride.[1][2]
Materials:
-
Aniline substrate (1.0 equiv)
-
Acetonitrile (MeCN) as solvent (to make a 0.2 M solution)
-
37% Aqueous HCl (2.0 equiv)
-
DABSO (0.6 equiv)
-
Copper(II) chloride (CuCl₂, 0.05 equiv)
-
tert-Butyl nitrite (1.1 equiv)
Procedure:
-
Diazotization:
-
To a flask charged with the aniline substrate, acetonitrile, and 37% aqueous HCl, add tert-butyl nitrite dropwise at room temperature.
-
Stir the reaction mixture. For many substrates, the reaction proceeds at room temperature over several hours (e.g., 17 hours).[2] For electron-rich anilines, this step should be performed at 75 °C.[2]
-
-
Sandmeyer Reaction:
-
Once the diazotization is complete (as monitored by LC/MS or TLC), add DABSO and CuCl₂ to the reaction mixture.
-
Stir at the appropriate temperature (room temperature or 75 °C) for 2-4 hours until the reaction is complete.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sulfamic acid.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate or cyclopentyl methyl ether).[2][7]
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
Visual Guides
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical mechanism initiated by a single-electron transfer (SET) from a copper(I) catalyst.[10]
Caption: Radical mechanism of the Sandmeyer-type sulfonyl chloride synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose the cause of low reaction yield.
Caption: A logical workflow for troubleshooting low yields.
Key Parameter Relationships
This diagram illustrates how key experimental parameters influence the reaction outcome.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Amination of Sulfonyl Chlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the amination of sulfonyl chlorides, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the amination of a sulfonyl chloride?
A1: The reaction follows a nucleophilic substitution pathway. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, resulting in the formation of the sulfonamide. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: Why is the addition of a base crucial in this reaction?
A2: A base, commonly triethylamine or pyridine, is essential to neutralize the HCl produced.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. In some protocols, an excess of the reactant amine can also function as the base.[1]
Q3: Which types of amines are suitable for this reaction?
A3: Both primary and secondary amines are effective in reacting with sulfonyl chlorides to yield the corresponding sulfonamides. However, tertiary amines do not form stable sulfonamides because they lack a proton on the nitrogen atom for the final elimination step.[1]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1] While less common, reactions in aqueous media at a high pH have proven effective for certain substrates.[1]
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of the sulfonyl chloride and amine, and the formation of the sulfonamide product. For more detailed analysis of aliquots from the reaction mixture, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows minimal conversion to the desired sulfonamide. What are the likely causes and how can I resolve this?
A: Low yield is a frequent challenge with several potential origins. The following logical workflow can help diagnose and solve the problem.
Issue 2: Multiple Spots on TLC and Impure Product
Q: My reaction is producing multiple byproducts, leading to an impure final product. What are the common side reactions and how can they be minimized?
A: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the disulfonylation of primary amines.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to water, which can lead to their hydrolysis to the corresponding sulfonic acid, a primary cause of low yield.[1]
-
Solution: To mitigate hydrolysis, it is critical to maintain anhydrous conditions. This includes oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Disulfonylation: Primary amines (R-NH₂) can sometimes react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more probable under harsh conditions or with highly reactive sulfonyl chlorides.[1]
-
Solution: Employ controlled stoichiometry, add the sulfonyl chloride solution dropwise to the amine solution, and crucially, avoid excessively high temperatures.[1]
-
Data on Temperature Optimization
Optimizing the reaction temperature is critical for maximizing the yield of the desired sulfonamide while minimizing the formation of byproducts. Lower temperatures generally slow down the reaction but can significantly reduce the rates of side reactions like hydrolysis and disulfonylation. The following data, from a study on a related reductive amination to form sulfinamides, illustrates the strong dependence of side reactions on temperature. Note that in this specific case, the sulfonamide is a byproduct.
Table 1: Effect of Temperature on Product Distribution in a Reductive Amination Reaction [1][2]
| Entry | Solvent | Temperature (°C) | Sulfinamide Yield (%) | Sulfonamide Yield (%) |
| 1 | CH₂Cl₂ | -20 | - | significant amount |
| 2 | CH₂Cl₂ | 0 | 66 | 13 |
| 3 | CH₂Cl₂ | 25 | 62 | - |
*Data is for the reductive amination of p-toluenesulfonyl chloride with benzylamine in the presence of triphenylphosphine and triethylamine.[2] A significant amount of sulfonamide was observed at -20 °C, while the yield of the desired sulfinamide was optimal at 0 °C.[2] A slightly lower yield of sulfinamide was obtained at 25 °C.[2] This demonstrates that even a modest increase in temperature can favor the formation of the sulfonamide byproduct in this particular reaction system.
Experimental Protocols
General Protocol for Amination of a Sulfonyl Chloride
This protocol provides a general guideline and may require optimization for specific substrates.
1. Preparation:
-
Thoroughly oven-dry all glassware before use.
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[1]
2. Cooling:
-
Cool the stirred solution to 0 °C using an ice-water bath.[1]
3. Reagent Addition:
-
Dissolve the sulfonyl chloride (1.1 equivalents) in a small amount of the same anhydrous solvent.[1]
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]
4. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let it stir for 2-12 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.[1]
5. Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.[1]
6. Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.[1]
References
Removal of unreacted starting material from thiophene derivative synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from thiophene derivative syntheses.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for purifying thiophene derivatives?
The most prevalent and effective methods for the purification of thiophene derivatives are column chromatography, recrystallization, distillation (often under vacuum), and liquid-liquid extraction. The choice of method depends on the physical properties of the desired compound (solid or liquid), the nature of the impurities, and the scale of the reaction.[1]
Q2: How can I remove unreacted starting materials like a thiophene carboxylic acid or an amine?
A preliminary work-up before the main purification step is highly recommended. Washing the crude product with a dilute base (like sodium bicarbonate solution) can remove unreacted acidic starting materials, while a dilute acid wash (like dilute HCl) can remove unreacted basic starting materials such as amines.[1]
Q3: My thiophene derivative is an oil. Can I still use recrystallization?
Yes, oily compounds can often be crystallized using a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can induce crystallization.[1]
Q4: What are some common impurities I might encounter in a Paal-Knorr thiophene synthesis?
In the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a common byproduct is the corresponding furan, which arises from a competing dehydration pathway.[2][3][4][5][6] Additionally, toxic hydrogen sulfide (H₂S) can be formed as a side product.[3]
Q5: What kind of byproducts should I look out for in a Gewald aminothiophene synthesis?
The Gewald reaction, which synthesizes 2-aminothiophenes, is a one-pot multicomponent reaction.[5][7] While generally efficient, side reactions can occur, and purification is often necessary to remove unreacted starting materials and minor byproducts.[8] The specific impurities will depend on the substrates used.
Troubleshooting Guides
Column Chromatography
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issue -> streaking; streaking -> cause_streaking; cause_streaking -> sol_streaking;
issue -> cracking; cracking -> cause_cracking; cause_cracking -> sol_cracking;
issue -> no_elution; no_elution -> cause_no_elution; cause_no_elution -> sol_no_elution; } DOT
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides good separation (ΔRf > 0.2).[1] |
| The column is overloaded. | Use a larger column with more silica gel relative to the crude material (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| Compound streaks or "tails" | The compound is interacting too strongly with the silica gel (e.g., it is acidic or basic). | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or 1-2% triethylamine for basic compounds.[1] |
| Compound appears to be degrading on the column | The thiophene derivative is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base like triethylamine (1-2% in the eluent). Alternatively, use a different stationary phase like neutral alumina.[1] |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[9] |
Recrystallization
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low_recovery -> sol_min_solvent [label="Solution"]; low_recovery -> sol_cold_wash [label="Solution"]; sol_min_solvent -> success; sol_cold_wash -> success;
oiling_out -> sol_add_solvent [label="Solution"]; oiling_out -> sol_slow_cool [label="Solution"]; sol_add_solvent -> success; sol_slow_cool -> success; } DOT
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1] | |
| Low recovery of purified compound | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before hot filtration.[1] | |
| Product "oils out" instead of crystallizing | The melting point of the material is below the temperature at which a saturated solution is attained. | Add more solvent to the hot solution to ensure the product remains dissolved, then allow for very slow cooling.[4] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] |
Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers with close boiling points | The efficiency of the distillation column is insufficient. | Use a longer fractionating column or one with a more efficient packing to increase the number of theoretical plates.[9][10] |
| The distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[10] | |
| Product darkens during distillation | Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compound.[11] |
| Bumping/Uneven boiling | Superheating of the liquid; lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar before heating and ensure vigorous stirring.[11] |
| Low recovery of product | Hold-up in the distillation apparatus. | For small quantities, use a smaller distillation apparatus. Rinse the apparatus with a volatile solvent after distillation to recover any residual product.[9] |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation | Interfacial tension between the two phases is too low, often due to surfactant-like impurities. | Gently swirl instead of vigorously shaking the separatory funnel. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10] Filtration through a glass wool plug or centrifugation can also help break the emulsion.[10] |
| Difficulty identifying the aqueous and organic layers | The densities of the two layers are very similar. | Add a few drops of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer. |
| Poor recovery of the desired compound | The partition coefficient of the compound is not sufficiently high in the extracting solvent. | Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous layer is optimized to keep the compound in its neutral form if it is acidic or basic. |
| The two phases are mutually soluble to some extent. | Choose a more immiscible solvent pair. Pre-saturating the solvents with each other before the extraction can sometimes help. |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Thiophene Derivative
| Purification Method | Crude Sample (g) | Purified Yield (g) | Recovery (%) | Purity (by HPLC) (%) | Notes |
| Column Chromatography | 2.0 | 1.7 | 85 | >99 | Effective for complex mixtures and separation of isomers. |
| Recrystallization (Ethanol) | 2.0 | 1.6 | 80 | >99 | Good for solid products with moderate initial purity. |
| Vacuum Distillation | 5.0 | 4.1 | 82 | >98 | Suitable for thermally stable, volatile liquid products. |
| Liquid-Liquid Extraction | 10.0 | - | - | ~90 | Primarily used as a work-up step to remove bulk impurities, not for final high-purity isolation. |
Table 2: Illustrative Data for Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | None |
| Hexane | Sparingly Soluble | Soluble | Good, well-formed needles |
| Ethanol | Soluble | Very Soluble | Poor, oily residue |
| Toluene | Insoluble | Very Soluble | Excellent, large prisms |
| Ethyl Acetate | Soluble | Very Soluble | None |
Experimental Protocols
Protocol 1: Column Chromatography
// Workflow TLC -> Pack -> Load -> Elute -> Collect -> Analyze -> Combine -> Evaporate -> Pure_Product; } DOT
Workflow for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of the desired thiophene derivative from impurities. An ideal Rf value for the product is between 0.2 and 0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar component of the solvent system). Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel bed.[1]
-
Elution: Add the eluent to the column and maintain a constant flow. The solvent level should never drop below the top of the silica gel. For difficult separations, a gradient elution (gradually increasing the polarity of the eluent) can be employed.[9]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[1]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[1]
Protocol 2: Recrystallization
Workflow for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.[1]
Protocol 3: Vacuum Distillation
Workflow for Vacuum Distillation
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar for even boiling (boiling chips are ineffective under vacuum).[11] All ground glass joints must be properly greased to ensure a good seal.[11]
-
Apply Vacuum: Connect the apparatus to a vacuum source with a trap in between. Turn on the vacuum and allow the pressure inside the apparatus to stabilize. Check for any leaks.[11]
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.[11]
-
Distillation: Collect the fraction that distills at the expected boiling point for the reduced pressure.
-
Shutdown: After collecting the desired product, remove the heat source and allow the apparatus to cool. Once cooled, carefully vent the system to atmospheric pressure before turning off the vacuum source.[11]
Protocol 4: Liquid-Liquid Extraction
Workflow for Liquid-Liquid Extraction
-
Preparation: In a separatory funnel, combine the crude reaction mixture with an appropriate amount of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, dilute acid, or dilute base).
-
Mixing: Stopper the funnel, and while holding the stopper firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[12]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[12]
-
Draining: Remove the stopper and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid re-mixing.
-
Repeat: It is often necessary to extract the aqueous layer two or three more times with fresh portions of the organic solvent to ensure complete removal of the product.[13]
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product, which can then be further purified by one of the methods above.
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Guide to Sulfonyl Fluorides and Sulfonyl Chlorides
For researchers, scientists, and drug development professionals, the choice between sulfonyl fluorides and sulfonyl chlorides as reactive synthons is a critical decision that can significantly impact the success of their synthetic and biological endeavors. This guide provides an objective comparison of their reactivity, supported by experimental data, to empower informed decision-making in drug discovery and chemical biology.
At the heart of their utility lies the delicate balance between stability and reactivity. While both are potent electrophiles, their distinct halogen leaving groups impart profoundly different characteristics. Sulfonyl chlorides, the more traditional choice, are known for their high reactivity, while sulfonyl fluorides have emerged as a cornerstone of "click chemistry," lauded for their remarkable stability and tunable reactivity. This guide will delve into the quantitative differences in their reactivity towards hydrolysis and biologically relevant nucleophiles, provide detailed experimental protocols for assessing this reactivity, and illustrate key concepts with clear visualizations.
Stability Under Scrutiny: A Quantitative Look at Hydrolysis
A key differentiator between these two classes of compounds is their stability in aqueous environments, a critical factor for their application in biological systems. Sulfonyl fluorides exhibit significantly greater resistance to hydrolysis compared to their sulfonyl chloride counterparts. This enhanced stability is attributed to the stronger sulfur-fluorine bond.
Below is a summary of the hydrolysis half-lives for a panel of substituted aryl sulfonyl fluorides in phosphate-buffered saline (PBS) at pH 7 and 8. For a direct comparison, kinetic data for the hydrolysis of representative arenesulfonyl chlorides are also presented.
| Compound | Half-life (t½) at pH 7 (hours)[1][2] | Half-life (t½) at pH 8 (hours)[1][2] |
| Sulfonyl Fluorides | ||
| 4-Carboxybenzenesulfonyl fluoride | 90 | 27 |
| 4-Methoxybenzenesulfonyl fluoride | >600 | >600 |
| Benzenesulfonyl fluoride | 10 | 4 |
| Sulfonyl Chlorides | ||
| 4-Nitrobenzenesulfonyl chloride | ~0.0077 (in water)[3] | - |
| Benzenesulfonyl chloride | ~0.0096 (in water)[3] | - |
| 4-Methoxybenzenesulfonyl chloride | ~0.018 (in water)[3] | - |
Note: The hydrolysis data for sulfonyl chlorides were obtained in pure water, which may result in faster rates compared to the buffered conditions used for sulfonyl fluorides.
Reactivity with Biological Nucleophiles: The Aminolysis Landscape
In the context of drug discovery and chemical biology, the reaction of sulfonyl halides with nucleophilic amino acid residues is of paramount importance for forming stable covalent bonds with protein targets. Here, we compare the reactivity of sulfonyl fluorides with N-α-acetyl-L-lysine, a common mimic for the lysine side chain.
| Compound | Second-order rate constant (k₂) with N-α-acetyl-L-lysine (M⁻¹s⁻¹) at pH 8[1][2] |
| Sulfonyl Fluorides | |
| 4-Carboxybenzenesulfonyl fluoride | 0.048 |
| 4-Methoxybenzenesulfonyl fluoride | 0.0001 |
| Benzenesulfonyl fluoride | 0.11 |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental methodologies for the key experiments are provided below.
Protocol 1: Determination of Sulfonyl Fluoride Hydrolytic Stability
This protocol outlines the procedure for measuring the rate of hydrolysis of sulfonyl fluorides using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sulfonyl fluoride compound of interest
-
Phosphate-buffered saline (PBS) or HEPES buffer (pH 7 and 8)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO.
-
In a clean vial, add the appropriate buffer (PBS or HEPES) to achieve a final volume of 1 mL.
-
Initiate the reaction by adding the sulfonyl fluoride stock solution to the buffer to a final concentration of 100 µM.
-
Incubate the reaction mixture at a constant temperature (e.g., 25 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a solution of ACN/water (1:1) to a final concentration suitable for HPLC analysis.
-
Analyze the samples by HPLC, monitoring the disappearance of the sulfonyl fluoride peak over time.
-
Calculate the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the peak area versus time plot. The half-life (t½) is then calculated as ln(2)/k.
Protocol 2: Determination of Sulfonyl Fluoride Reactivity with N-α-acetyl-L-lysine
This protocol describes the method for determining the second-order rate constant for the reaction of a sulfonyl fluoride with N-α-acetyl-L-lysine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Sulfonyl fluoride compound of interest
-
N-α-acetyl-L-lysine
-
Phosphate-buffered saline (PBS) at pH 8
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO.
-
Prepare a 10 mM stock solution of N-α-acetyl-L-lysine in water.
-
In a reaction vial, combine PBS (pH 8) and the N-α-acetyl-L-lysine stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding the sulfonyl fluoride stock solution to a final concentration of 100 µM.
-
Incubate the reaction at a constant temperature (e.g., 25 °C).
-
At various time points, take an aliquot of the reaction mixture and quench it with an equal volume of 1% formic acid in ACN.
-
Analyze the samples by LC-MS, monitoring the formation of the sulfonylated lysine adduct.
-
The pseudo-first-order rate constant (k_obs) is determined by plotting the adduct peak area against time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of N-α-acetyl-L-lysine.
Visualizing the Workflow: Reactivity Profiling
The following diagram illustrates a typical experimental workflow for profiling the reactivity of sulfonyl-based compounds, a crucial process in the development of covalent inhibitors and chemical probes.
Caption: Experimental workflow for reactivity profiling of sulfonyl compounds.
The Reactivity-Selectivity Trade-off in Covalent Drug Design
The choice between a sulfonyl fluoride and a sulfonyl chloride in drug design often hinges on a trade-off between reactivity and selectivity. Highly reactive warheads, like sulfonyl chlorides, can readily modify their target protein but may also exhibit off-target reactivity and poor stability in biological fluids. Conversely, less reactive but more stable sulfonyl fluorides can provide greater selectivity for the intended target, as covalent modification is often preceded by reversible binding, allowing the compound to "sample" the proteome before reacting.
The following diagram illustrates this fundamental concept in the context of covalent inhibitor design.
Caption: The reactivity-selectivity balance in covalent inhibitor design.
Conclusion
The selection of a sulfonyl fluoride versus a sulfonyl chloride is a nuanced decision that depends on the specific application. Sulfonyl chlorides offer high reactivity, which can be advantageous for certain synthetic transformations. However, for applications in chemical biology and drug discovery, the superior stability and tunable reactivity of sulfonyl fluorides often make them the preferred choice. Their remarkable resistance to hydrolysis and their ability to be fine-tuned to react with specific nucleophilic residues have solidified their role as powerful tools for developing selective covalent probes and inhibitors. The quantitative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to navigate this choice and accelerate their research and development efforts.
References
Spectral Data Deep Dive: A Comparative Guide to Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate and Its Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectral characteristics is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate and its derivatives, offering insights into the influence of substituent changes on spectroscopic readouts.
While a complete experimental dataset for this compound is not publicly available, this guide leverages data from closely related analogs to provide a robust comparative framework. By examining the spectral data of similar thiophene derivatives, researchers can predict and interpret the spectral features of the target compound and understand the impact of functional group modifications.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for derivatives of this compound. These analogs provide a valuable reference for predicting the spectral properties of the target compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Thiophene-H | -OCH₃ (ester) | -OCH₃ (ring) | Other Protons | Reference |
| Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate | 7.77 (s, 1H) | 3.98 (s, 3H) | - | - | [1] |
| Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate | 7.26 (s, 1H) | 3.74 (s, 3H) | - | 9.59 (brs, 1H, NH), 7.61 (d, 1H), 7.29 (dd, 1H), 7.02 (d, 1H), 4.97 (q, 1H), 1.29 (d, 3H) | [1] |
| Methyl 4-methoxycinnamate | - | 3.80 (s, 3H) | 3.84 (s, 3H) | 7.70 (d, 1H), 7.52-7.49 (m, 2H), 7.41-7.35 (m, 3H), 6.44 (d, 1H) | [2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Thiophene Ring Carbons | C=O | -OCH₃ (ester) | -OCH₃ (ring) | Other Carbons | Reference |
| Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate | 139.89, 135.30, 132.40, 131.11 | 168.43 | 53.73 | - | 159.10, 128.55, 127.95, 127.16, 123.87, 118.06, 117.99, 55.56, 17.30 | [1] |
| Methyl 4-methoxycinnamate | - | 167.5 | 51.8 | 55.5 | 161.6, 145.0, 136.4, 129.9, 128.7, 128.4, 128.3, 127.2, 115.5, 114.5, 66.3 | [2] |
| 4-Methylanisole | - | - | - | 55.15 | 157.65, 129.94, 113.81, 20.41 | [3] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Reference |
| C=O (Ester) | 1700 - 1750 | [4] |
| S=O (Sulfonyl Chloride) | 1375 - 1400 (asymmetric), 1180 - 1195 (symmetric) | [5] |
| C-O (Ether) | 1000 - 1300 | [6] |
| C-S (Thiophene) | 600 - 800 | [1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Reference |
| Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate | 365.8 (calcd.) | Fragments corresponding to loss of -Cl, -SO₂Cl, -COOCH₃ | [1] |
| Methyl 4-methoxycinnamate | 192.08 | 161, 133 | [7] |
| 4-Methoxyphenol, TMS derivative | 196.32 | 181, 167, 153, 139 | [8] |
Experimental Protocols
Standard protocols for the spectral analysis of this compound derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method that often preserves the molecular ion.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[1]
Visualizing the Workflow and Molecular Relationships
The following diagrams illustrate the general workflow for spectral analysis and the structural relationships between the discussed compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxyphenol, TMS derivative [webbook.nist.gov]
A Comparative Guide to the HPLC-MS Analysis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry. Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a key intermediate, reacting with various nucleophiles, particularly primary and secondary amines, to generate a diverse range of sulfonamide compounds.[1] The analysis of the resulting reaction mixtures is critical for reaction monitoring, impurity profiling, and product characterization. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for this purpose.
This guide provides an objective comparison of HPLC-MS with other analytical techniques for the analysis of reaction products derived from this compound. It includes supporting data synthesized from the analysis of related sulfonamide compounds and detailed experimental protocols to inform methodological decisions in research and development.
Comparison of Analytical Techniques
The choice of analytical technique is crucial for obtaining accurate and comprehensive data on the composition of a reaction mixture. The following table compares the performance of HPLC-MS with other common analytical methods for the analysis of sulfonamide synthesis products.
| Feature | HPLC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Sensitivity | Very High (ppt to ppb) | Moderate (ppm) | High (ppb) | Low (requires mg) |
| Selectivity | Very High | Moderate to Low | High | High |
| Resolution | High | High | Very High | N/A (non-separative) |
| Quantitative Accuracy | High (with standards) | Moderate (requires response factors)[2][3] | High (with standards) | Very High (qNMR) |
| Structural Elucidation | High (MS/MS fragmentation) | Low (UV spectrum) | High (EI fragmentation library) | Very High (detailed molecular structure) |
| Matrix Effect | High | Moderate | Moderate | Low |
| Sample Volatility | Not required | Not required | Required | Not required |
| Typical Application | Identification and quantification of main products, byproducts, and impurities. | Routine reaction monitoring and quantification of the main product. | Analysis of volatile and thermally stable byproducts. | Structural confirmation of isolated products. |
Detailed Experimental Protocols
This section outlines a general protocol for the HPLC-MS analysis of the reaction products of this compound with a primary amine.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[4]
-
Reaction Quenching: At the desired time point, take an aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction.
-
Dilution: Further dilute the quenched sample to a final concentration suitable for HPLC-MS analysis (typically in the low µg/mL range). The exact dilution factor will depend on the expected concentration of the products.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
HPLC-MS Analysis
The following is a representative HPLC-MS method for the analysis of sulfonamides.[6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is commonly used for sulfonamide separation.[7]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides as they can be readily protonated.[8]
-
Source Parameters:
-
Data Acquisition:
-
Full Scan Mode: To identify all detectable ions in the sample. A mass range of m/z 100-1000 is a good starting point.
-
Tandem MS (MS/MS) or All-Ion Fragmentation: For structural elucidation of the main products and impurities.[7]
-
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC-MS analysis of the reaction products.
Caption: General workflow for HPLC-MS analysis of reaction products.
Conclusion
For the comprehensive analysis of reaction products from this compound, HPLC-MS stands out as the superior technique. Its high sensitivity and selectivity allow for the detection and identification of not only the main sulfonamide product but also minor byproducts and impurities, which is often challenging with HPLC-UV.[9] While NMR provides excellent structural information, its lower sensitivity makes it less suitable for analyzing complex reaction mixtures directly. The ability of HPLC-MS to provide both quantitative data and structural insights through MS/MS fragmentation makes it an indispensable tool for researchers, scientists, and drug development professionals in the field of medicinal chemistry.
References
- 1. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 2. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. hpst.cz [hpst.cz]
- 9. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Novel Thiophene Sulfonamides
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel thiophene sulfonamides is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of recently synthesized thiophene sulfonamide derivatives, offering insights into their solid-state conformations and intermolecular interactions.
Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] X-ray crystallography stands as a definitive technique to elucidate their precise molecular architecture, which is crucial for understanding their biological function and for the development of more potent and selective drug candidates.
This guide summarizes key crystallographic parameters from recent studies on novel thiophene sulfonamides, details the experimental protocols for their structural determination, and presents visual workflows to clarify the experimental process.
Comparative Crystallographic Data of Novel Thiophene Sulfonamides
The following table summarizes the crystallographic data for a selection of recently reported novel thiophene sulfonamide derivatives, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 5-(phenylsulfonyl)-5,6-dihydrobenzo[3]thieno[3,2-j]phenanthridine (I) | C₂₆H₁₉NO₂S₂ | Monoclinic | P2₁/c | 15.334(3) | 8.397(2) | 16.291(3) | 90 | 104.59(3) | 90 | 2028.9(7) | 4 | [3][4] |
| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide (II) | C₂₅H₁₉NO₂S₂ | Monoclinic | P2₁/n | 10.395(3) | 13.987(4) | 14.975(4) | 90 | 98.45(3) | 90 | 2153.2(10) | 4 | [3][4] |
| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (I) | C₂₂H₁₆FNO₂S₂ | Triclinic | P-1 | 8.356(2) | 10.081(3) | 12.067(3) | 80.08 | 76.54(3) | 83.18 | 968.2(4) | 2 | [5] |
| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide (II) | C₂₆H₂₀FNO₂S₂ | Monoclinic | P2₁/c | 12.339(3) | 10.385(3) | 18.257(4) | 90 | 106.52(3) | 90 | 2241.4(9) | 4 | [1][5] |
| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide (1) | C₂₁H₂₀N₂O₃S | Monoclinic | C2/c | 21.399(4) | 10.150(2) | 18.042(4) | 90 | 108.77(3) | 90 | 3708.9(13) | 8 | [6] |
| N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide) (2) | C₂₃H₁₈N₂O₇S₂ | Monoclinic | P2₁/c | 10.871(2) | 20.306(4) | 10.103(2) | 90 | 92.54(3) | 90 | 2227.4(8) | 4 | [6] |
Key Structural Insights
Analysis of the crystallographic data reveals several important structural features:
-
Molecular Conformation: In many of the reported structures, the benzothiophene ring system is essentially planar.[1][4][5] The dihedral angles between the thiophene ring system and adjacent phenyl rings vary significantly, indicating considerable conformational flexibility which can be crucial for receptor binding. For instance, in one derivative, the thiophene ring is almost orthogonal to the phenyl ring of the sulfonyl group, with a dihedral angle of 88.1 (1)°.[3][4]
-
Intramolecular Interactions: Weak intramolecular C-H···O interactions are frequently observed, contributing to the consolidation of the molecular structure and often forming S(5) ring motifs.[1][3][4][5]
-
Intermolecular Interactions and Crystal Packing: The crystal packing is predominantly governed by a network of hydrogen bonds. N-H···O and C-H···O hydrogen bonds are common, linking molecules into chains and rings.[4][5][6] In some cases, C-H···F and C-H···π interactions also play a significant role in the supramolecular assembly.[5] For example, in one structure, N-H···O hydrogen bonds link molecules into R²₂(8) rings, which are further connected into chains via C-H···F interactions.[1][5]
Experimental Protocols
The determination of the crystal structures of these novel thiophene sulfonamides generally follows a standardized workflow.
Synthesis and Crystallization
The synthesis of the target compounds is typically achieved through multi-step organic reactions. The final products are purified by techniques such as column chromatography and recrystallization. Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture, such as ethanol.[2]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected on a diffractometer, often using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature.[6] The collected data are then processed for cell refinement and data reduction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. The crystallographic data is then deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[6]
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of novel thiophene sulfonamides.
References
- 1. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thio-phene derivatives 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo[4,5]thieno[3,2- j]phenanthridine and (E)- N-{2-[2-(benzo[ b]thiophen-2-yl)ethenyl]phen-yl}- N-(prop-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal-structure determination and Hirshfeld surface analysis of two new thio-phene derivatives: (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}benzene-sulfonamide and (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}- N-(but-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Advantages of using DABSO as a sulfur dioxide surrogate in sulfonamide synthesis
A Comparative Guide: The Superiority of DABSO in Modern Sulfonamide Synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of sulfonamides remains a cornerstone of drug discovery and development. The introduction of sulfur dioxide (SO₂) is a critical step in this process, traditionally fraught with challenges due to the gaseous and toxic nature of SO₂. The advent of DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a solid surrogate for sulfur dioxide has revolutionized this field, offering a safer, more efficient, and versatile alternative to conventional methods. This guide provides an in-depth comparison of DABSO with other SO₂ surrogates, supported by experimental data and detailed protocols.
Key Advantages of DABSO
DABSO, a stable, colorless, and odorless solid, serves as a convenient and easy-to-handle source of sulfur dioxide.[1][2][3] Its use circumvents the significant hazards and technical difficulties associated with handling gaseous SO₂.[3] This has paved the way for the development of novel and efficient synthetic methodologies for a wide range of sulfur-containing compounds, including sulfonamides, sulfamides, and sulfones.[1][4][5]
One of the primary advantages of DABSO is its ability to participate in one-pot synthesis protocols, streamlining the preparation of sulfonamides from readily available starting materials like Grignard or organolithium reagents.[2][6][7] Furthermore, DABSO has enabled the first efficient transition metal-catalyzed cross-coupling reactions involving sulfur dioxide, expanding the toolkit for medicinal chemists.
Performance Comparison: DABSO vs. Other SO₂ Surrogates
While other solid SO₂ surrogates exist, such as potassium metabisulfite (K₂S₂O₅), DABSO often demonstrates superior performance in terms of reaction efficiency and substrate scope. The following tables summarize the comparative performance of DABSO in key sulfonamide synthesis reactions.
Table 1: One-Pot Sulfonamide Synthesis from Grignard Reagents
This method involves the reaction of a Grignard reagent with DABSO to form a magnesium sulfinate, which is then converted to the corresponding sulfonamide.
| Entry | Grignard Reagent | Amine | Product | Yield (%) with DABSO[1] |
| 1 | Phenylmagnesium bromide | Morpholine | N-Phenylsulfonylmorpholine | 75 |
| 2 | 4-Methoxyphenylmagnesium bromide | Piperidine | N-(4-Methoxyphenylsulfonyl)piperidine | 80 |
| 3 | 2-Thienylmagnesium bromide | Diethylamine | N,N-Diethyl-2-thiophenesulfonamide | 65 |
| 4 | Benzylmagnesium chloride | Aniline | N-Phenylbenzenesulfonamide | 72 |
| 5 | Allylmagnesium bromide | Benzylamine | N-Benzylallyl-2-sulfonamide | 68 |
| 6 | n-Butylmagnesium chloride | Ammonia | Butanesulfonamide | 55 |
Table 2: Palladium-Catalyzed N-Aminosulfonamide Synthesis
This three-component reaction involves an aryl iodide, DABSO, and a dialkylhydrazine, catalyzed by a palladium complex.
| Entry | Aryl Iodide | Hydrazine | Product | Yield (%) with DABSO |
| 1 | 4-Iodotoluene | N,N-Dimethylhydrazine | N,N-Dimethyl-N'- (4-tolylsulfonyl)hydrazide | 95 |
| 2 | 4-Iodoanisole | N,N-Diethylhydrazine | N,N-Diethyl-N'-(4-methoxyphenylsulfonyl)hydrazide | 92 |
| 3 | 1-Iodonaphthalene | N,N-Dimethylhydrazine | N,N-Dimethyl-N'-(naphthalen-1-ylsulfonyl)hydrazide | 88 |
| 4 | 2-Iodothiophene | N,N-Dimethylhydrazine | N,N-Dimethyl-N'-(thiophen-2-ylsulfonyl)hydrazide | 85 |
While direct yield comparisons for identical reactions using potassium metabisulfite are not always available in the literature, the Wu group has introduced K₂S₂O₅ as an alternative SO₂ surrogate for palladium-catalyzed aminosulfonylation of aryl iodides with N,N-dialkylhydrazines, achieving good to excellent yields. However, DABSO's broader utility in various synthetic transformations, including reactions with organometallic reagents beyond the scope of palladium catalysis, highlights its versatility.
Experimental Protocols
General Protocol for One-Pot Sulfonamide Synthesis using DABSO and Grignard Reagents
-
Reaction Setup: A solution of the Grignard reagent (1.0 equiv) in tetrahydrofuran (THF) is cooled to -40 °C under a nitrogen atmosphere.
-
Addition of DABSO: DABSO (2.5 equiv) is added to the cooled solution, and the mixture is stirred for 1 hour at -40 °C.
-
Formation of Sulfonyl Chloride: Sulfuryl chloride (1.0 equiv) is added, and the reaction is allowed to warm to room temperature.
-
Amination: The appropriate amine (10 equiv) is added, and the reaction mixture is stirred until the consumption of the sulfonyl chloride is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired sulfonamide.[1]
General Protocol for Palladium-Catalyzed N-Aminosulfonamide Synthesis using DABSO
-
Catalyst Preparation: In a glovebox, Pd(OAc)₂ and P(t-Bu)₃·HBF₄ are added to a reaction vessel.
-
Reagent Addition: The aryl iodide (1.0 equiv), N,N-dialkylhydrazine (1.5 equiv), DABSO (0.6 equiv), and a suitable solvent (e.g., dioxane) are added.
-
Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the N-aminosulfonamide product.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic procedures described above.
Caption: Workflow for one-pot sulfonamide synthesis.
Caption: Pd-catalyzed three-component synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. afinitica.com [afinitica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Spectroscopic Confirmation of Sulfonamide Bond Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of synthetic and medicinal chemistry, pivotal in the development of a vast array of pharmaceuticals. Rigorous confirmation of this bond's formation is a critical step in ensuring the identity, purity, and quality of synthesized compounds. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Spectroscopic Methods
Each spectroscopic technique offers unique insights into the molecular structure of a synthesized compound, and they are often used in conjunction to provide unambiguous confirmation of sulfonamide bond formation. The ideal choice of method depends on the specific requirements of the analysis, including the need for structural detail, sensitivity, and sample throughput.
| Spectroscopic Method | Principle | Key Advantages | Limitations |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[1] | Rapid, non-destructive, and highly sensitive to the key sulfonamide (-SO₂NH-) functional group.[1] | Provides limited structural information beyond the presence of functional groups. Can be ambiguous in complex molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C), providing detailed information about the chemical environment of atoms.[1] | Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[1] | Lower sensitivity compared to MS, requiring more concentrated samples. Can be time-consuming for data acquisition and analysis.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition.[1] | High sensitivity, allowing for the analysis of very small sample quantities. Provides molecular weight confirmation and structural information through fragmentation patterns.[3] | Can be a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS).[4] |
Quantitative Data Summary
The following tables summarize the characteristic spectroscopic signatures for the sulfonamide functional group. These values are typical ranges and can vary depending on the specific molecular structure and the analytical conditions.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Sulfonamides
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (primary sulfonamides) | 3390 - 3323 (asymmetric) & 3279 - 3229 (symmetric) | Medium - Strong |
| N-H Stretch (secondary sulfonamides) | 3349 - 3144 | Medium |
| S=O Asymmetric Stretch | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | 1170 - 1140 | Strong |
| S-N Stretch | 924 - 895 | Medium |
| Sources:[5][6] |
Table 2: Characteristic Nuclear Magnetic Resonance (NMR) Chemical Shifts for Sulfonamides
| Nucleus | Proton/Carbon Type | Chemical Shift Range (ppm) | Notes |
| ¹H | Sulfonamide N-H | 8.78 - 11.03 | Often appears as a broad singlet, position is solvent and concentration dependent.[5][7] |
| Aromatic Protons | 6.50 - 8.50 | Dependent on substitution pattern.[5][7] | |
| ¹³C | Carbon attached to Sulfonamide Nitrogen | 40 - 60 | For aliphatic amines. |
| Aromatic Carbons | 110 - 160 | Dependent on substitution pattern.[5] | |
| Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS). |
Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns for Sulfonamides
| Fragmentation Process | Characteristic m/z Ions | Interpretation |
| Cleavage of the S-N bond | [M+H - R'R''N]⁺ | Loss of the amine moiety. |
| Cleavage of the C-S bond | [M+H - SO₂NR'R'']⁺ | Loss of the sulfonamide group. |
| Common fragments for p-aminobenzenesulfonamides | m/z 156, 108, 92 | Characteristic fragments corresponding to [H₂NC₆H₄SO₂]⁺, [H₂NC₆H₄SO]⁺, and [H₂NC₆H₄]⁺ respectively.[8] |
| Note: Fragmentation is highly dependent on the ionization method (e.g., ESI, APCI) and the specific structure of the sulfonamide. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal. This is the most common and convenient method.[1]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[6]
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition:
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[1]
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the sulfonamide group as listed in Table 1.
-
Compare the spectrum of the product with that of the starting materials to confirm the disappearance of reactant signals (e.g., the broad O-H stretch of a sulfonic acid or the N-H stretches of a primary/secondary amine) and the appearance of product signals.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]
-
-
Instrument Setup:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 512-2048 scans, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Assign the signals to the corresponding protons and carbons in the molecule.
-
Confirm the presence of the sulfonamide N-H proton and the expected shifts for adjacent carbons and protons.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the sample to a final concentration of 1-10 µg/mL.[1]
-
-
Instrument Setup:
-
Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10]
-
Operate the instrument in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum to determine the molecular weight of the compound.
-
If structural confirmation is needed, perform tandem MS (MS/MS) to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to confirm the presence of the sulfonamide moiety and to elucidate the structure of the molecule.
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general workflow for sulfonamide synthesis and spectroscopic confirmation, as well as the logical process for data interpretation.
Alternative Confirmation Methods
While spectroscopic methods are the primary means of confirming sulfonamide bond formation, other analytical techniques can provide complementary information:
-
Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the progress of a reaction by comparing the retention factor (Rf) of the product to the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of reaction completion and purity. The appearance of a new peak with a characteristic retention time for the sulfonamide product confirms its formation.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the sulfonamide linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for C-N Cross-Coupling in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, frequently relies on the formation of a carbon-nitrogen (C-N) bond between an aryl or heteroaryl moiety and a sulfonamide. Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods to achieve this transformation. This guide provides an objective comparison of the most common catalyst systems—based on palladium, copper, and nickel—for the C-N cross-coupling in sulfonamide synthesis, supported by experimental data from the literature.
Catalyst Performance Comparison
The choice of catalyst is paramount in C-N cross-coupling reactions for sulfonamide synthesis, influencing reaction efficiency, substrate scope, and cost. While palladium catalysts have been the historical workhorses, copper and nickel systems offer compelling, and often more economical, alternatives.
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for the C-N cross-coupling of sulfonamides with a wide range of aryl and heteroaryl halides and triflates.[1][2] These reactions, commonly known as Buchwald-Hartwig aminations, are prized for their broad functional group tolerance and generally high yields.[3][4] However, the cost and potential toxicity of palladium can be drawbacks, particularly in large-scale pharmaceutical production.[5]
Copper-Catalyzed Systems (Ullmann Condensation): Copper-catalyzed N-arylation of sulfonamides, a modification of the classic Ullmann condensation, presents a more cost-effective approach.[6] These systems are particularly effective for the coupling of aryl iodides and bromides.[7][8] While historically requiring harsh reaction conditions, modern advancements using various ligands have enabled milder and more efficient copper-catalyzed sulfonamide synthesis.[9][10]
Nickel-Catalyzed Systems: Nickel catalysts have gained significant traction as a powerful and economical alternative to palladium.[11] A key advantage of nickel is its ability to activate less reactive and more abundant aryl chlorides, a challenging substrate for many palladium systems.[12][13][14] Recent developments in nickel catalysis, including photosensitized methods, have further expanded its utility and efficiency in constructing the N-arylsulfonamide linkage.[15]
The following tables summarize quantitative data for representative examples of C-N cross-coupling reactions for sulfonamide synthesis using palladium, copper, and nickel catalysts.
Table 1: Palladium-Catalyzed Sulfonamide Synthesis
| Entry | Aryl Halide | Sulfonamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Methanesulfonamide | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [3] |
| 2 | 4-Bromobenzonitrile | Benzenesulfonamide | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Toluene | 100 | 24 | 92 | [16] |
| 3 | Phenyl triflate | p-Toluenesulfonamide | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | [3] |
| 4 | 2-Bromopyridine | Ethanesulfonamide | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 20 | 78 | [3] |
Table 2: Copper-Catalyzed Sulfonamide Synthesis
| Entry | Aryl Halide | Sulfonamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Methanesulfonamide | CuI (10) | N-Methylglycine (20) | K₂CO₃ | DMSO | 100 | 24 | 90 | [8] |
| 2 | 4-Bromotoluene | Benzenesulfonamide | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 85 | [6] |
| 3 | 1-Iodo-4-nitrobenzene | p-Toluenesulfonamide | CuI (10) | None | K₃PO₄ | DMF | 110 | 12 | 95 | [8] |
| 4 | 2-Chloropyridine | Methanesulfonamide | Cu₂O (5) | 4-Hydroxypicolinamide (10) | K₂CO₃ | DMSO | 120 | 36 | 75 | [7][9] |
Table 3: Nickel-Catalyzed Sulfonamide Synthesis
| Entry | Aryl Halide | Sulfonamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Methanesulfonamide | (PhPAd-DalPhos)NiCl(o-tol) (3) | - | NaOtBu | 1,4-Dioxane | 100 | 18 | 95 | [12][13] |
| 2 | 4-Chloroanisole | Benzenesulfonamide | NiCl₂·DME (5) | dtbbpy (6) | NaOtBu | Toluene | 100 | 24 | 89 | [15] |
| 3 | 3-Chloropyridine | Ethanesulfonamide | (PAd₂-DalPhos)NiCl(o-tol) (3) | - | NaOtBu | 1,4-Dioxane | 100 | 18 | 91 | [12][13] |
| 4 | 4-Bromobenzonitrile | Propanesulfonamide | NiBr₂·diglyme (10) | 4,4'-di-tert-butyl-2,2'-bipyridine (12) | K₃PO₄ | DMA | 130 | 24 | 82 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for C-N cross-coupling reactions using palladium, copper, and nickel catalysts.
Palladium-Catalyzed Protocol (Buchwald-Hartwig Amination)
A representative procedure adapted from the literature is as follows[3]: An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), and toluene (2 mL) are then added. The Schlenk tube is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-arylsulfonamide.
Copper-Catalyzed Protocol (Ullmann Condensation)
A representative procedure adapted from the literature is as follows[8]: A mixture of the aryl iodide (1.0 mmol), sulfonamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), N-methylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred at 100 °C for 24 hours in a sealed tube. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the pure N-arylsulfonamide.
Nickel-Catalyzed Protocol
A representative procedure adapted from the literature is as follows[12][13]: In a nitrogen-filled glovebox, an oven-dried vial is charged with the (PhPAd-DalPhos)NiCl(o-tol) precatalyst (0.03 mmol, 3 mol%), NaOtBu (1.4 mmol), the sulfonamide (1.2 mmol), and the aryl chloride (1.0 mmol). 1,4-Dioxane (1 mL) is added, and the vial is sealed with a screw cap. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a short plug of silica gel, eluting with additional CH₂Cl₂. The filtrate is concentrated, and the residue is purified by flash chromatography to provide the desired product.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for palladium-, copper-, and nickel-catalyzed C-N cross-coupling reactions, as well as a generalized experimental workflow.
Caption: Palladium-Catalyzed C-N Cross-Coupling Cycle.
Caption: Copper-Catalyzed C-N Cross-Coupling Cycle.
Caption: Nickel-Catalyzed C-N Cross-Coupling Cycle.
Caption: General Experimental Workflow for C-N Cross-Coupling.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.nie.edu.sg [repository.nie.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of standard analytical techniques for assessing the purity of synthesized Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. For a comprehensive comparison, we will evaluate its purity profile against a structurally similar alternative, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate . The selection of appropriate analytical methods is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Experimental Workflow for Purity Assessment
The following diagram outlines a typical workflow for the comprehensive purity analysis of the synthesized thiophene derivatives.
Caption: Workflow for Synthesis, Purification, and Purity Assessment.
Comparative Data Presentation
The following tables summarize the expected analytical data for this compound and the alternative compound, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate. This data is compiled from literature values for structurally similar compounds and predictive models based on established principles.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | This compound | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate |
| Purity (%) | >95% (typical) | >95% (typical) |
| Retention Time (min) | ~8.5 | ~9.2 |
| Major Impurities | Starting materials, hydrolysis products | Starting materials, hydrolysis products |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (Predicted Chemical Shifts, δ ppm) | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (Reported Chemical Shifts, δ ppm) |
| ¹H-NMR | 7.95 (s, 1H, thiophene-H), 4.05 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) | 7.60 (s, 1H, thiophene-H), 3.85 (s, 3H, COOCH₃), 2.70 (s, 3H, CH₃) |
| ¹³C-NMR | 163.0 (C=O), 160.0 (C-OCH₃), 145.0 (C-SO₂Cl), 125.0 (C-H), 120.0 (C-COOCH₃), 62.0 (OCH₃), 53.0 (COOCH₃) | 164.0 (C=O), 148.0 (C-CH₃), 142.0 (C-SO₂Cl), 135.0 (C-H), 130.0 (C-COOCH₃), 52.0 (COOCH₃), 16.0 (CH₃) |
Table 3: Mass Spectrometry (MS)
| Parameter | This compound | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate |
| Molecular Weight | 270.71 g/mol | 254.71 g/mol |
| [M]+ (m/z) | 270 | 254 |
| Major Fragments (m/z) | 235 ([M-Cl]⁺), 171 ([M-SO₂Cl]⁺) | 219 ([M-Cl]⁺), 155 ([M-SO₂Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and identify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
¹H-NMR Spectroscopy:
-
Acquire the ¹H-NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts (in ppm) relative to TMS (0.00 ppm).
-
-
¹³C-NMR Spectroscopy:
-
Acquire the ¹³C-NMR spectrum.
-
Process the data.
-
Assign the chemical shifts (in ppm) relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of the synthesized compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to support the proposed structure. The major fragmentation is expected to be the loss of a chlorine atom followed by the loss of sulfur dioxide.[1]
-
Objective Comparison of Methods
-
HPLC is the industry standard for quantitative purity assessment, offering high resolution and sensitivity for detecting and quantifying impurities. However, it does not provide structural information about the main compound or its impurities.
-
NMR Spectroscopy is unparalleled for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity of the synthesized compound. While quantitative NMR (qNMR) can be used for purity determination, it is often more complex to set up than HPLC.
-
Mass Spectrometry provides a rapid and accurate determination of the molecular weight, offering strong evidence for the compound's identity. Analysis of the fragmentation pattern can further corroborate the proposed structure. It is primarily a qualitative tool but can be used quantitatively with appropriate standards.
For a comprehensive and reliable assessment of the purity of synthesized this compound and its analogs, a combination of these analytical techniques is recommended. HPLC provides the most accurate purity value, while NMR and MS are essential for unequivocal structural confirmation.
References
A Comparative Guide to the Synthesis of Substituted Thiophenes: Classic versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and organic electronic materials. The precise substitution pattern on the thiophene ring is critical for modulating the biological activity and physical properties of these compounds. Consequently, the development of efficient and versatile synthetic methods for substituted thiophenes is of paramount importance.
This guide provides a detailed comparison of two classical, widely-used methods for thiophene synthesis—the Paal-Knorr synthesis and the Gewald aminothiophene synthesis—with a novel, metal-free approach involving the dehydration and sulfur cyclization of alkynols, reported in 2022. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their reaction pathways to assist researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison at a Glance
The selection of a synthetic method hinges on factors such as yield, substrate scope, reaction conditions, and functional group tolerance. The following table summarizes the key performance indicators for the Paal-Knorr synthesis, the Gewald synthesis, and the modern metal-free approach.
| Synthesis Method | Typical Substrates | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Limitations |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | 80 - 150 | 1 - 24 h | 60 - 95% | High yields for specific substrates, well-established. | Requires preparation of 1,4-dicarbonyls, harsh conditions, limited functional group tolerance. |
| Gewald Aminothiophene Synthesis | Ketones/aldehydes, α-cyanoesters | Elemental sulfur, base (e.g., morpholine, triethylamine) | 25 - 80 | 0.5 - 12 h | 40 - 95% | One-pot, multicomponent reaction, produces highly functionalized 2-aminothiophenes. | Limited to the synthesis of 2-aminothiophenes, can have substrate limitations. |
| Metal-Free Dehydration and Sulfur Cyclization of Alkynols | Propargyl alcohols | Elemental sulfur (S₈) or EtOCS₂K, Iodine (I₂) | 120 - 140 | 8 - 12 h | 55 - 91% | Metal-free, broad substrate scope, good functional group tolerance. | Higher temperatures, requires synthesis of propargyl alcohol precursors. |
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for each synthetic method.
Safety Operating Guide
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate proper disposal procedures
For Immediate Reference: Treat Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small, residual quantities before collection as hazardous waste. Never dispose of it directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a sulfonyl chloride and a chlorinated organic compound. As such, it is expected to be corrosive and water-reactive. Contact with water can produce hydrochloric acid and sulfuric acid, which are corrosive and can cause severe burns. Vapors may be irritating to the respiratory tract. All handling and disposal must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of the chemical or neutralization solution. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the corrosive compound. |
| Body Protection | Chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[1] | Prevents inhalation of corrosive vapors and acid gases.[1] |
Disposal Procedures
The proper disposal of this compound depends on the quantity of the waste.
This procedure is intended for neutralizing small amounts of the chemical, for example, from cleaning glassware.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker with a dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide. Place the beaker in an ice bath to control the temperature of the exothermic reaction.
-
Neutralization: Slowly and carefully add the residual this compound to the stirring basic solution. Caution: Never add the base to the sulfonyl chloride.
-
Monitoring: Continuously monitor the reaction. If the reaction becomes too vigorous, slow down the addition rate.
-
pH Confirmation: After the addition is complete, use pH paper to test the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[1][2] If the solution is still acidic, add more base until the desired pH is reached.[1]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]
Procedure:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazards (Corrosive, Water-Reactive).
-
Waste Segregation: This waste must be segregated as "Halogenated Organic Waste".[3][4] Do not mix it with other waste streams.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, especially water and bases.
-
Collection: Arrange for collection by your institution's EHS office for disposal at an approved waste disposal plant.[2][5]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
Procedure:
-
Evacuate: Clear all non-essential personnel from the immediate area.[1]
-
Control: Ensure the fume hood is operational to manage vapors.[1]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate (CAS No. 175203-45-9). Given its chemical structure containing a sulfonyl chloride group, this compound is expected to be corrosive, moisture-sensitive, and lachrymatory. Adherence to the following protocols is imperative to ensure personal safety and maintain the integrity of the chemical.
Personal Protective Equipment (PPE)
Due to the hazardous nature of sulfonyl chlorides, a comprehensive PPE strategy is mandatory. This includes protection against skin and eye contact, inhalation, and ingestion.[1][2][3]
| Protection Type | Specific Recommendations | Data/Specifications |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant, impermeable gloves. Inspect gloves prior to use. | Recommended Glove Materials: • Nitrile Rubber (NBR) • Neoprene |
| Body Protection | A flame-retardant lab coat, and in cases of potential splashing, a chemical-resistant apron. | --- |
| Respiratory Protection | Work in a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan: Handling Procedures
This compound is moisture-sensitive and will react with water, potentially releasing toxic gases.[2] All handling should be performed in a controlled environment.
2.1. Preparation and Environment
-
Work Area: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]
-
Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere, such as dry nitrogen or argon.[4][5] This can be achieved using a glove box or Schlenk line techniques.
-
Glassware: All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.[4]
2.2. Dispensing and Weighing
-
Small Quantities: For transferring small liquid amounts, use a dry syringe or cannula under an inert atmosphere.[6]
-
Solid Transfers: If the compound is a solid, transfers should be performed quickly in a dry, inert atmosphere to minimize exposure to air.
-
Weighing: If possible, weigh the compound in a glove box. If weighing in the open, do so in a tared, sealed container, and perform the transfer within the fume hood.
Disposal Plan
Proper disposal is critical to neutralize the reactivity of the sulfonyl chloride and protect the environment.[1]
3.1. Quenching Unused Reagent
-
Prepare a Quenching Solution: In a flask appropriately sized for the amount of reagent to be quenched, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a suitable solvent (e.g., acetone or THF). Place this flask in an ice bath to manage the exothermic reaction.[1]
-
Slow Addition: Slowly and carefully add the this compound to the cooled, stirred basic solution.[1] Never add the base to the sulfonyl chloride.
-
Neutralization: Monitor the pH to ensure the solution remains basic. Allow the mixture to stir until the reaction is complete.
-
Final Disposal: Once neutralized, the solution can be disposed of as hazardous waste in accordance with local regulations.[1]
3.2. Contaminated Materials
-
Spill Residues: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1] Do not use combustible materials such as paper towels or sawdust.
-
Waste Collection: Collect the absorbed material and any contaminated PPE into a sealed, labeled container for hazardous waste disposal.[1]
Experimental Workflow and Safety Diagram
The following diagram outlines the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
